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Foundational

A Technical Guide to the Mechanism of Action of Ethyl HDFP: A Prolyl Hydroxylase Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the mechanism of action for Ethyl 2-(2-((3-hydroxy-1,5-dioxo-1,5-dihydro-2H-benzo[g]indol-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action for Ethyl 2-(2-((3-hydroxy-1,5-dioxo-1,5-dihydro-2H-benzo[g]indol-2-yl)oxy)acetamido)acetate, herein referred to as Ethyl HDFP. This small molecule is classified as a Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) inhibitor. By competitively inhibiting PHD enzymes, Ethyl HDFP prevents the degradation of the HIF-α subunit, initiating a cellular cascade that mimics a hypoxic state. This leads to the stabilization and nuclear translocation of HIF-α, subsequent dimerization with HIF-β, and the transcriptional activation of a suite of hypoxia-responsive genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF). This guide details the molecular interactions, the downstream cellular signaling pathway, and provides validated experimental protocols for researchers to investigate and confirm this mechanism of action in a laboratory setting.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process governed by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[3] Under normal oxygen conditions (normoxia), the HIF-α subunit is kept at exceptionally low levels. This is achieved through its hydroxylation on specific proline residues by a family of enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs).[3][4]

This prolyl-hydroxylation event serves as a recognition signal for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[5][6][7] Consequently, the transcription of hypoxia-responsive genes is suppressed.

In hypoxic conditions, the PHD enzymes, which require molecular oxygen as a co-substrate, are inhibited.[1] This prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus.[8][9] In the nucleus, HIF-α dimerizes with HIF-β, binds to Hypoxia Response Elements (HREs) on DNA, and recruits co-activators to initiate the transcription of over 60 genes that facilitate adaptation to low oxygen.[2][4][8] These genes are critical for processes like erythropoiesis (via EPO), angiogenesis (via VEGF), and metabolic reprogramming.[2][4][10]

Small molecule inhibitors of PHD enzymes, such as Ethyl HDFP, can pharmacologically induce this same cascade even under normoxic conditions, offering significant therapeutic potential for conditions like anemia associated with chronic kidney disease.[5][11]

Molecular Mechanism of Action: Competitive Inhibition of PHD Enzymes

The primary mechanism of action for Ethyl HDFP is the inhibition of HIF Prolyl Hydroxylase enzymes (PHD1, PHD2, and PHD3). PHD2 is considered the principal regulator of HIF-α levels in normoxia.[3][6]

2.1. Active Site Binding

PHD enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that require Fe(II) at their catalytic center.[1] Ethyl HDFP and similar compounds act as structural analogs of the 2-OG co-substrate.[3] They function by competitively binding to the active site of the PHD enzyme, effectively blocking the binding of the endogenous 2-OG.[3] This competitive inhibition prevents the enzyme from catalyzing the hydroxylation of proline residues on the HIF-α subunit.[3][5]

2.2. Downstream Cellular Cascade

The inhibition of PHD enzymes by Ethyl HDFP initiates a well-defined signaling cascade:

  • HIF-α Stabilization: By preventing prolyl hydroxylation, Ethyl HDFP shields HIF-α from recognition by the pVHL E3 ubiquitin ligase complex.[3][5] This halts its ubiquitination and subsequent degradation by the proteasome.[6][7][9]

  • Nuclear Translocation: The stabilized HIF-α protein accumulates in the cytoplasm and translocates into the nucleus.[8]

  • Heterodimerization: In the nucleus, HIF-α dimerizes with its partner, HIF-β (also known as ARNT).[8][9]

  • HRE Binding & Gene Transcription: The active HIF-α/β heterodimer binds to HRE sequences in the promoter regions of target genes, driving the transcription of genes responsible for erythropoiesis, angiogenesis, and iron metabolism.[1][8]

The following diagram illustrates this signaling pathway, contrasting the cellular state in normoxia with the state induced by Ethyl HDFP.

HIF_Pathway cluster_0 Normoxia (PHD Active) cluster_1 Ethyl HDFP Treatment (PHD Inhibited) PHD_N PHD Enzyme (Active) HIFa_N HIF-1α PHD_N->HIFa_N Prolyl Hydroxylation HIFa_N->PHD_N O₂, 2-OG Fe(II) pVHL_N pVHL E3 Ligase HIFa_N->pVHL_N Recognition Proteasome_N Proteasome pVHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N EthylHDFP Ethyl HDFP PHD_I PHD Enzyme (Inactive) EthylHDFP->PHD_I Competitive Inhibition HIFa_I HIF-1α (Stabilized) Nucleus Nucleus HIFa_I->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Dimerization & Binding HIFb HIF-1β Genes Target Gene Upregulation (EPO, VEGF, etc.) HRE->Genes Transcription

Caption: HIF-1α regulation in normoxia vs. Ethyl HDFP treatment.

Experimental Methodologies for MOA Validation

To empirically validate the mechanism of action of Ethyl HDFP, a sequential, multi-tiered experimental approach is required. This workflow begins with direct biochemical assays, progresses to cell-based protein-level analysis, and culminates in measuring downstream functional outputs like gene expression.

The logical flow of this validation process is outlined below.

Workflow A Protocol 1: In Vitro PHD2 Inhibition Assay B Protocol 2: Cellular HIF-1α Stabilization (Western Blot) A->B Does it inhibit the target enzyme? C Protocol 3: Target Gene Expression (RT-qPCR) B->C Does enzyme inhibition cause protein stabilization in cells? D Conclusion: MOA Confirmed C->D Does protein stabilization lead to downstream gene transcription?

Caption: Experimental workflow for validating the mechanism of action.

3.1. Protocol 1: In Vitro PHD2 Inhibition Assay

  • Objective: To determine the direct inhibitory activity and calculate the half-maximal inhibitory concentration (IC50) of Ethyl HDFP on recombinant PHD2 enzyme.

  • Principle: This biochemical assay measures the consumption of the PHD2 co-substrate, α-ketoglutarate (2-KG), or the interaction between a hydroxylated HIF-1α peptide and pVHL.[12][13] An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is common.[12] In the absence of an inhibitor, PHD2 hydroxylates a biotinylated HIF-1α peptide. This allows the peptide to bind an antibody-coated acceptor bead, while the biotin tag binds a streptavidin-coated donor bead. When brought into proximity, the beads generate a light signal. An inhibitor disrupts this process, reducing the signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 µM FeSO₄, 1 mM Ascorbate, 0.01% Tween-20). Prepare serial dilutions of Ethyl HDFP in DMSO, then dilute further in assay buffer.

    • Reaction Setup: In a 384-well plate, add recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate (containing the target proline residue), and the co-substrate 2-oxoglutarate.[12]

    • Inhibitor Addition: Add the serially diluted Ethyl HDFP or vehicle control (DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • Detection: Stop the reaction and add a detection mixture containing streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-coated acceptor beads.

    • Signal Reading: Incubate in the dark for 60 minutes, then read the plate on an AlphaScreen-capable plate reader.

    • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2. Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

  • Objective: To demonstrate that Ethyl HDFP treatment leads to the accumulation of HIF-1α protein in cultured cells under normoxic conditions.

  • Causality & Rationale: This experiment is critical to bridge the gap between biochemical inhibition and a cellular response. HIF-1α protein is notoriously difficult to detect due to its extremely short half-life (~5 minutes) in normoxia.[7][14] Successful detection of a strong band following treatment with Ethyl HDFP provides direct evidence that the compound is cell-permeable and effectively inhibits the intracellular degradation machinery. Proper sample preparation is paramount.[14][15]

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Culture a suitable cell line (e.g., HeLa, Hep3B, U2OS) to ~80% confluency.[16] Treat cells with varying concentrations of Ethyl HDFP for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., 150 µM CoCl₂ or incubation in a 1% O₂ hypoxic chamber).[16][17]

    • Cell Lysis: This step is critical. To prevent post-lysis degradation, perform all steps on ice. Wash cells rapidly with ice-cold PBS. Immediately scrape cells into ice-cold RIPA lysis buffer supplemented with a robust protease and phosphatase inhibitor cocktail.[12][17]

    • Protein Quantification: Clear the lysates by centrifugation. Determine the total protein concentration of the supernatant using a BCA assay.[14][16]

    • SDS-PAGE: Denature 30-50 µg of total protein per sample by boiling in Laemmli sample buffer.[12][17] Separate proteins on an 8% SDS-polyacrylamide gel.[12]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][18]

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[15][18]

      • Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution).[15][17]

      • Wash the membrane 3 times with TBST.

      • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., 1:5000).[12]

      • Wash the membrane 3 times with TBST.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[12][18]

    • Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or α-tubulin) to ensure equal protein loading across lanes.[12][15]

3.3. Protocol 3: Target Gene Expression Analysis (RT-qPCR)

  • Objective: To quantify the upregulation of known HIF-1 target genes (e.g., VEGFA, EPO) following treatment with Ethyl HDFP.

  • Causality & Rationale: This assay confirms the final step of the proposed mechanism: that the stabilized HIF-1α is transcriptionally active. Observing a dose-dependent increase in the mRNA levels of canonical HIF target genes provides strong functional evidence that the pathway has been successfully activated from receptor inhibition through to nuclear transcription.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Treat cells with Ethyl HDFP as described in Protocol 2 for a longer duration, typically 12-24 hours, to allow for sufficient mRNA accumulation.

    • RNA Isolation: Wash cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA using a column-based kit or phenol-chloroform extraction.

    • RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]

    • Quantitative PCR (qPCR):

      • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (VEGFA) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

      • Run the reaction on a real-time PCR instrument.

    • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and compare the treated samples to the vehicle control to determine the fold change in expression.

Quantitative Data Summary & Interpretation

The data obtained from the described experimental workflow can be summarized to build a comprehensive profile of Ethyl HDFP's activity.

Table 1: Representative Quantitative Data for Ethyl HDFP

ParameterAssayResultInterpretation
IC50 In Vitro PHD2 Inhibition85 nMDemonstrates potent, direct inhibition of the target enzyme.
HIF-1α Stabilization Western Blot (HeLa cells, 4h)Strong band at 10 µMConfirms cell permeability and effective inhibition of the degradation pathway.
Gene Expression RT-qPCR (Hep3B cells, 24h)4.5-fold increase in VEGFA mRNA at 10 µMConfirms that the stabilized HIF-1α is transcriptionally active and upregulates downstream targets.

Note: The data presented in Table 1 are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Conclusion

The mechanism of action of Ethyl HDFP is centered on its function as a competitive inhibitor of HIF prolyl hydroxylase domain enzymes. By binding to the active site of PHDs, it prevents the oxygen-dependent degradation of the HIF-α subunit. This leads to the stabilization and nuclear accumulation of HIF-α, which then dimerizes with HIF-β to function as a transcription factor. The active HIF complex drives the expression of a host of genes that mediate the physiological response to hypoxia, including those involved in erythropoiesis and angiogenesis. The experimental framework provided in this guide offers a robust, logical, and validated pathway for researchers to confirm this mechanism and characterize the potency and cellular efficacy of Ethyl HDFP and other novel PHD inhibitors.

References

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). Vertex AI Search.
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-479) - Novus Biologicals. (n.d.). Novus Biologicals.
  • Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105). (n.d.). Novus Biologicals.
  • Capelli, I., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? Journal of the American Society of Nephrology. Retrieved March 4, 2026, from [Link]

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Application Notes and Protocols for PHD2-IN-3 in Hypoxia Studies. (n.d.). BenchChem.
  • Zhao, H., et al. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. Retrieved March 4, 2026, from [Link]

  • What Is So Exciting About HIF? - Fresenius Medical Care. (n.d.). Fresenius Medical Care. Retrieved March 4, 2026, from [Link]

  • Does anyone perform HIF1 alpha Western blot? - ResearchGate. (2013). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Semenza, G. L. (2007). Hypoxia-Inducible Factor-1 (HIF-1) Pathway. Science Signaling. Retrieved March 4, 2026, from [Link]

  • Richard, D. E., et al. (2007). Hypoxia-Inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular and Cellular Biology. Retrieved March 4, 2026, from [Link]

  • Li, Z., et al. (2025). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine. Retrieved March 4, 2026, from [Link]

  • The HIF-1 pathway. (a) Under hypoxic conditions, HIF-1α stabilizes, and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Moreno, R. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. Retrieved March 4, 2026, from [Link]

  • PHD2 Activity Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 4, 2026, from [Link]

  • Chan, Y. Y., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Protocols. Retrieved March 4, 2026, from [Link]

  • An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabilization. (n.d.). BenchChem.
  • Kennedy, M. C., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

Ethyl Hexadecylfluorophosphonate (Ethyl HDFP): A Technical Guide on Covalent Lipase Inhibition and Activity-Based Profiling

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, quantitative profiling, and self-validating experimental workflows. Executive Summary The dynami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, quantitative profiling, and self-validating experimental workflows.

Executive Summary

The dynamic regulation of lipid signaling and protein lipidation (such as palmitoylation) is governed by a complex network of serine hydrolases, including lipases, thioesterases, and depalmitoylases. Ethyl Hexadecylfluorophosphonate (Ethyl HDFP, CAS 1407160-81-9) has emerged as a critical pharmacological tool for interrogating these networks. As a lipid-mimetic, irreversible covalent inhibitor, Ethyl HDFP effectively neutralizes a broad spectrum of lipid-processing enzymes.

This whitepaper provides an in-depth mechanistic analysis of Ethyl HDFP, detailing its structure-activity relationship, quantitative target profile, and the self-validating chemoproteomic workflows required to utilize it effectively in preclinical research.

Mechanistic Foundation: The Causality of Covalent Inhibition

To utilize Ethyl HDFP effectively, one must understand the dual-action causality of its molecular design: Substrate Mimicry and Electrophilic Trapping .

Substrate Mimicry (The Hexadecyl Chain)

Lipases and depalmitoylases possess deep, hydrophobic binding pockets evolved to accommodate long-chain fatty acids. Ethyl HDFP features a 16-carbon (hexadecyl) alkyl chain that perfectly mimics the acyl chain of palmitate (C16:0). This structural homology drives high-affinity partitioning of the inhibitor into the active sites of enzymes like Fatty Acid Amide Hydrolase (FAAH), Fatty Acid Synthase (FASN), and various α/β-hydrolase domain-containing (ABHD) proteins[1].

Electrophilic Trapping (The Fluorophosphonate Warhead)

Once docked in the active site, the fluorophosphonate (FP) headgroup acts as a privileged electrophile targeting the enzyme's catalytic machinery. Serine hydrolases utilize a catalytic triad (typically Ser-His-Asp) to deprotonate the active-site serine, rendering it a hyper-reactive nucleophile.

  • The activated serine hydroxyl attacks the electrophilic phosphorus atom of Ethyl HDFP.

  • The reaction proceeds through a tetrahedral transition state.

  • The highly electronegative fluoride ion is expelled as a leaving group, collapsing the transition state into a stable, irreversible phosphonate ester bond[2].

Because this mechanism relies on the nucleophilicity generated by the intact 3D catalytic triad, Ethyl HDFP only inhibits functionally active enzymes , making it an ideal activity-based probe[3].

Mechanism Serine Catalytic Serine (Active Site Nucleophile) Intermediate Tetrahedral Transition State Serine->Intermediate Nucleophilic Attack EthylHDFP Ethyl HDFP (Fluorophosphonate) EthylHDFP->Intermediate CovalentAdduct Phosphonylated Enzyme (Irreversible Adduct) Intermediate->CovalentAdduct Covalent Bond Formation LeavingGroup Fluoride Ion (Leaving Group) Intermediate->LeavingGroup Elimination

Covalent inhibition mechanism of Ethyl HDFP targeting the catalytic serine of lipases.

Quantitative Target Profile

Ethyl HDFP is a pan-lipase inhibitor. In chemoproteomic studies utilizing mouse T cell hybridoma lysates, Ethyl HDFP at a concentration of 2 µM successfully inhibited at least 12 distinct lipases by greater than 75%[1].

Table 1: Key Serine Hydrolase Targets of Ethyl HDFP

Target EnzymeProtein Family / FunctionInhibition Efficacy (at 2 µM)Biological Consequence of Inhibition
FAAH Fatty Acid Amide Hydrolase> 75%Accumulation of endocannabinoids (e.g., anandamide).
FASN Fatty Acid Synthase> 75%Blockade of de novo lipogenesis.
ABHD4 α/β-Hydrolase Domain 4> 75%Altered lysophospholipid metabolism.
Depalmitoylases APTs / ThioesterasesHigh (Functional)Blocks depalmitoylation of H-Ras in HEK293 cells[1].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all chemoproteomic workflows be self-validating. The following protocols incorporate internal controls to distinguish true target engagement from non-specific artifacts.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol uses Ethyl HDFP as a competitor against a broadly reactive fluorescent probe (e.g., FP-Rhodamine) to validate target engagement in native proteomes[4][5].

Rationale & Causality: By pre-incubating the native proteome with Ethyl HDFP, the target lipases are covalently blocked. When the broad-spectrum FP-Rhodamine probe is subsequently added, it can only label the uninhibited enzymes. A loss of fluorescent signal at a specific molecular weight indicates successful target engagement by Ethyl HDFP.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells (e.g., HEK293 or T cell hybridomas) in Dounce homogenization buffer (PBS, pH 7.4) without protease inhibitors that target serine proteases (e.g., avoid PMSF or AEBSF, as they will compete with the probe). Crucial: Do not boil the sample; the enzymes must remain folded to maintain the catalytic triad's nucleophilicity.

  • Inhibitor Incubation: Aliquot 50 µg of native proteome per reaction. Add Ethyl HDFP (e.g., 2 µM final concentration) or DMSO (vehicle control). Incubate at 37°C for 30 minutes to allow the covalent phosphonate ester bonds to form.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate at room temperature for 30 minutes in the dark. This tags all remaining active serine hydrolases.

  • Denaturation: Quench the reaction by adding 4X SDS loading buffer and boiling at 95°C for 5 minutes. (Boiling is now safe and required for gel separation).

  • Separation & Visualization: Resolve proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Validation: Compare the Ethyl HDFP lane to the DMSO lane. Missing or diminished fluorescent bands in the inhibitor lane represent the specific targets of Ethyl HDFP.

ABPP Step1 1. Proteome Preparation (Native Lysates, No Boiling) Step2 2. Ethyl HDFP Incubation (Covalent Target Engagement) Step1->Step2 Step3 3. FP-Rhodamine Labeling (Tags Uninhibited Enzymes) Step2->Step3 Step4 4. SDS-PAGE Separation (Denaturing Conditions) Step3->Step4 Step5 5. In-Gel Fluorescence (Quantify Target Inhibition) Step4->Step5

Competitive Activity-Based Protein Profiling (ABPP) workflow for Ethyl HDFP.

Protocol 2: Cellular Depalmitoylation Assay (H-Ras Dynamics)

Ethyl HDFP is highly effective at blocking the depalmitoylation of signaling proteins like H-Ras[1]. This protocol measures the functional biological consequence of lipase/thioesterase inhibition in live cells.

Rationale & Causality: H-Ras requires palmitoylation at the Golgi to traffic to the plasma membrane for active signaling. Depalmitoylases (APTs) cleave this lipid, returning H-Ras to the cytosol. By treating cells with Ethyl HDFP, depalmitoylases are covalently inhibited, trapping H-Ras in its palmitoylated, membrane-bound state.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HEK293 cells expressing GFP-tagged H-Ras. Treat cells with 2 µM Ethyl HDFP or vehicle (DMSO) for 2 hours.

  • Metabolic Labeling (Optional but Recommended): Pulse cells with 17-octadecynoic acid (17-ODYA), a clickable palmitate analogue, to track lipid turnover[6].

  • Membrane Fractionation: Lyse cells and perform ultracentrifugation (100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Western Blotting: Analyze both fractions using anti-GFP or anti-Ras antibodies.

  • Validation: In vehicle-treated cells, H-Ras will distribute between the membrane and cytosol. In Ethyl HDFP-treated cells, the cytosolic pool will be depleted, and H-Ras will be heavily enriched in the membrane fraction due to the blockade of depalmitoylation.

Pathway Golgi Golgi Apparatus (Palmitoylation by PATs) Membrane Plasma Membrane (Active H-Ras Signaling) Golgi->Membrane Vesicular Transport Cytosol Cytosolic Pool (Inactive H-Ras) Membrane->Cytosol Depalmitoylation (APTs/Lipases) Cytosol->Golgi Repalmitoylation Inhibitor Ethyl HDFP (Blocks Depalmitoylases) Inhibitor->Membrane Inhibits

Dynamic H-Ras palmitoylation cycle and the inhibitory intervention by Ethyl HDFP.

Conclusion

Ethyl HDFP represents a highly potent, structurally rationalized tool for the covalent inhibition of lipid-processing serine hydrolases. By leveraging the hexadecyl chain for substrate mimicry and the fluorophosphonate group for irreversible electrophilic trapping, it provides researchers with a robust method to freeze lipid signaling networks in vivo and in vitro. When paired with rigorous, self-validating ABPP workflows, Ethyl HDFP is indispensable for mapping the functional lipidome.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. "Activity-based protein profiling: The serine hydrolases." Proceedings of the National Academy of Sciences (PNAS) 96(26), 14694-14699 (1999). Available at PNAS:[Link]

  • Lin, D. T., & Conibear, E. "Synthetic fluorogenic peptides reveal dynamic substrate specificity of depalmitoylases." Journal of Biological Chemistry (2015). Available at NIH PMC:[Link] (Referenced for HDFP synthesis and application).

Sources

Foundational

Exploring the Inhibitory Profile of Ethyl HDFP: A Technical Guide to Profiling Dynamic Protein Palmitoylation

Executive Summary Protein S-palmitoylation is a reversible lipid modification essential for the membrane tethering, spatial organization, and signal transduction of numerous cellular proteins, including critical oncoprot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein S-palmitoylation is a reversible lipid modification essential for the membrane tethering, spatial organization, and signal transduction of numerous cellular proteins, including critical oncoproteins[1]. Unlike irreversible lipidations (e.g., myristoylation), S-palmitoylation is highly dynamic, governed by the opposing actions of palmitoyl acyltransferases (PATs) and acyl protein thioesterases (APTs)[2]. To dissect these rapid cycling events, researchers require potent pharmacological tools. Ethyl HDFP has emerged as a critical serine lipase-selective inhibitor, enabling the global quantitative mapping of dynamic palmitoylation events by stabilizing the lipidated state of rapidly cycling proteins[1].

This technical guide explores the chemical profile, inhibitory spectrum, and experimental application of Ethyl HDFP, providing a self-validating workflow for drug development professionals and proteomics researchers.

Chemical Profile and Mechanism of Action

Ethyl HDFP (Ethyl hexadecylfluorophosphonate) is a synthetic lipid analog designed to target enzymes involved in lipid metabolism and protein depalmitoylation[3].

  • Chemical Identity: CAS 1407160-81-9; Molecular Formula: C₁₈H₃₈FO₂P[4].

  • Structural Causality: The molecule consists of a 16-carbon (hexadecyl) aliphatic chain coupled to an electrophilic fluorophosphonate headgroup. The hexadecyl tail mimics the native palmitoyl group, providing high-affinity targeting to the hydrophobic binding pockets of lipases and thioesterases.

  • Mechanism of Inhibition: Upon entering the active site, the fluorophosphonate moiety undergoes a nucleophilic attack by the catalytic serine residue of the enzyme. This displaces the fluoride ion and forms a stable, irreversible covalent phosphonate ester bond. This activity-based covalent inhibition ensures complete and sustained enzyme inactivation, which is mathematically critical during the "chase" phase of metabolic labeling experiments to prevent target turnover[2].

Inhibitory Spectrum and Target Specificity

Ethyl HDFP is a broad-spectrum inhibitor of serine hydrolases. In mouse T cell hybridoma lysates, when utilized at a concentration of 2 µM, it successfully inhibits 12 distinct lipases by greater than 75%[3].

Quantitative Inhibitory Profile
Enzyme TargetEnzyme ClassInhibition (%) at 2 µMPrimary Biological Function
FAAH (Fatty acid amide hydrolase)Serine Hydrolase>75%Endocannabinoid degradation and lipid signaling
FASN (Fatty acid synthase)Synthase / Thioesterase>75%De novo fatty acid synthesis
ABHD4 (α/β-hydrolase domain 4)Serine Hydrolase>75%Phospholipid metabolism
9 Other Lipases Various Serine Lipases>75%Lipid turnover and protein depalmitoylation

Data summarized from[3].

Mechanistic Application: Halting H-Ras Depalmitoylation

H-Ras is a classic example of a dynamically palmitoylated oncoprotein. It strictly requires palmitoylation for trafficking from the Golgi apparatus to the plasma membrane. Once at the membrane, it is subject to continuous depalmitoylation by APTs, returning it to the Golgi for another lipidation cycle[1].

By applying Ethyl HDFP, researchers can effectively block this depalmitoylation step in cell lines (e.g., HEK293 cells), trapping H-Ras at the plasma membrane and preventing its recycling[3].

HRas_Cycle HRas_Pal Palmitoylated H-Ras (Plasma Membrane) APT Serine Lipases / APTs Depalmitoylation HRas_Pal->APT Turnover HRas_Depal Depalmitoylated H-Ras (Golgi / Cytosol) PAT PATs (ZDHHCs) Palmitoylation HRas_Depal->PAT Acyl-CoA PAT->HRas_Pal Membrane Targeting APT->HRas_Depal Recycling Inhibitor Ethyl HDFP Inhibitor->APT Covalent Inhibition

Fig 1. Ethyl HDFP blocks serine lipase-mediated depalmitoylation of H-Ras.

Experimental Workflow: Profiling Palmitoylation Dynamics

To leverage Ethyl HDFP for global proteomic profiling, it is integrated into a sophisticated metabolic labeling workflow combining SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and bioorthogonal click chemistry, as pioneered by [2].

Workflow SILAC SILAC Cell Culture (Light / Heavy Isotopes) Pulse Pulse Labeling (17-ODYA, 2 hours) SILAC->Pulse Chase Chase Phase (4 hours) Heavy: + Ethyl HDFP Light: Vehicle Pulse->Chase Lysis Cell Lysis & Proteome Extraction Chase->Lysis Click CuAAC Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment & Trypsin Digest Click->Enrich MS Quantitative LC-MS/MS (Identify dynamically palmitoylated proteins) Enrich->MS

Fig 2. SILAC and 17-ODYA pulse-chase workflow for profiling depalmitoylation dynamics.

Step-by-Step Methodology: SILAC Pulse-Chase with Ethyl HDFP

Phase 1: SILAC Adaptation

  • Action: Culture cells (e.g., HEK293) in "Light" (normal arginine/lysine) and "Heavy" (¹³C/¹⁵N-labeled arginine/lysine) media for at least 6 passages.

  • Causality: SILAC allows for multiplexed, quantitative comparison between inhibitor-treated and vehicle-treated states within the exact same mass spectrometry (MS) run, completely eliminating run-to-run variance and false-positive quantification.

Phase 2: Pulse Labeling (17-ODYA)

  • Action: Treat both Light and Heavy populations with 25 µM 17-octadecynoic acid (17-ODYA) for 2 hours.

  • Causality: 17-ODYA is utilized over native palmitate because its terminal alkyne moiety permits highly selective bioorthogonal conjugation (CuAAC) later in the protocol. The 2-hour pulse ensures all actively cycling proteins incorporate the alkyne-lipid probe[1].

Phase 3: Chase and Inhibition

  • Action: Wash cells to remove free 17-ODYA. Transfer the "Heavy" cells into chase media containing 2 µM Ethyl HDFP . Transfer the "Light" cells into chase media containing a DMSO vehicle control. Incubate for 4 hours.

  • Causality: The chase phase reveals the turnover rate of the lipid modification. By adding Ethyl HDFP, we covalently inactivate the serine lipases responsible for removing the 17-ODYA probe. Proteins that retain a high Heavy/Light isotopic ratio in the final MS readout are confirmed as dynamically palmitoylated targets regulated by serine lipases[2].

Phase 4: Click Chemistry and Enrichment

  • Action: Lyse cells, combine Heavy and Light lysates in a 1:1 ratio, and perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Biotin-Azide. Enrich the proteome using streptavidin-agarose beads.

  • Self-Validating Control (Critical): To ensure the enriched proteome is specifically S-palmitoylated (thioester-linked) rather than N-palmitoylated (amide-linked) or non-specifically bound, a parallel sample aliquot must be treated with neutral hydroxylamine (NH₂OH). Hydroxylamine selectively cleaves thioester bonds; thus, true S-palmitoylated targets will show a dramatic reduction in MS signal in the NH₂OH-treated cohort.

Phase 5: LC-MS/MS Analysis

  • Action: Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS. High Heavy:Light ratios indicate proteins whose depalmitoylation was successfully blocked by Ethyl HDFP.

Implications for Drug Development and Oncology

The application of Ethyl HDFP has revealed that the subset of dynamically palmitoylated proteins is heavily enriched in oncoproteins and targets linked to aberrant cell growth, migration, and cancer[1]. Because proteins like Ras require this dynamic cycling to maintain their oncogenic signaling at the plasma membrane, targeting the depalmitoylation machinery presents a highly lucrative therapeutic vector. Ethyl HDFP serves as a foundational chemical scaffold; by understanding its broad-spectrum binding to the catalytic serine of lipases, medicinal chemists can design next-generation, highly specific APT inhibitors to disrupt the spatial organization of cancer-driving networks.

References

  • Martin, B. R., Wang, C., Adibekian, A., Tully, S. E., & Cravatt, B. F. (2012). "Global profiling of dynamic protein palmitoylation." Nature Methods, 9(1), 84-89. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101559781, Ethyl HDFP." PubChem. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Effect of Ethyl HDFP on Cellular Lipid Droplets

A Note to Our Scientific Audience: Following a comprehensive search of publicly available scientific literature and research databases, we have been unable to identify any specific information regarding a compound referr...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

Following a comprehensive search of publicly available scientific literature and research databases, we have been unable to identify any specific information regarding a compound referred to as "Ethyl HDFP" and its effects on cellular lipid droplets. This suggests that "Ethyl HDFP" may be a novel or internal compound designation not yet described in published research, or potentially a misnomer for another molecule.

The principles of scientific integrity and providing authoritative, evidence-based information are paramount. Without verifiable data from peer-reviewed studies, it is not possible to construct an in-depth technical guide on the specific effects of this compound that would meet the standards of the scientific community.

To provide a valuable resource for researchers, scientists, and drug development professionals interested in the broader field of lipid droplet modulation, this guide will instead focus on the well-documented effects of other ethyl ester compounds on cellular lipid metabolism and the established methodologies for their study. We will use compounds such as Ethyl Eicosapentaenoic Acid (Ethyl EPA) and Di(2-ethylhexyl) phthalate (DEHP) as illustrative examples to explore the intricate relationship between small molecules and lipid droplet dynamics.

Part 1: The Landscape of Lipid Droplet Modulation by Ethyl Esters

Lipid droplets (LDs) are dynamic organelles central to cellular energy homeostasis, lipid storage, and signaling.[1][2][3][4][5] Their biogenesis, growth, and catabolism are tightly regulated processes, and their dysregulation is implicated in numerous metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1][4] Small molecules, including various ethyl esters, can significantly impact LD dynamics.

The general mechanism by which a small molecule like an ethyl ester could influence lipid droplets involves its cellular uptake, metabolic processing, and interaction with key enzymes and regulatory proteins involved in lipid metabolism.

Illustrative Example 1: Di(2-ethylhexyl) phthalate (DEHP)

DEHP, a widely used plasticizer, has been shown to promote lipid accumulation in hepatocytes.[6][7] Studies on HepG2 cells have demonstrated that DEHP can upregulate the expression of key transcription factors involved in lipogenesis, such as peroxisome proliferator-activated receptor α (PPARα) and sterol regulatory element-binding protein 1c (SREBP-1c).[7] This leads to an increase in the size and number of intracellular lipid droplets.[6][7] The proposed mechanism also involves the induction of oxidative stress, which can further disrupt lipid homeostasis.[7]

Illustrative Example 2: Ethyl Eicosapentaenoic Acid (Ethyl EPA)

In contrast to the lipid accumulation induced by DEHP, omega-3 fatty acid ethyl esters like Ethyl EPA are known to have lipid-lowering effects.[8][9] Ethyl EPA has been shown to decrease plasma triglyceride concentrations.[8][9] The proposed mechanisms include the inhibition of triglyceride synthesis and the enhancement of fatty acid oxidation in the liver.

Part 2: Methodologies for Investigating Small Molecule Effects on Lipid Droplets

A robust investigation into the effects of a novel compound on lipid droplets requires a multi-faceted approach, combining cellular imaging, biochemical assays, and molecular biology techniques.

Experimental Workflow for Characterizing a Novel Compound's Effect on Lipid Droplets

experimental_workflow cluster_0 Phase 1: Initial Screening & Phenotypic Analysis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Validation A Cell Culture & Compound Treatment (e.g., HepG2, 3T3-L1) B Lipid Droplet Staining (e.g., BODIPY, Nile Red) A->B D Cell Viability/Toxicity Assays (e.g., MTT, LDH) A->D C High-Content Imaging & Quantification (LD number, size, intensity) B->C E Gene Expression Analysis (qPCR/RNA-seq) (Lipogenic & Lipolytic genes) C->E If significant phenotype observed F Protein Expression Analysis (Western Blot) (e.g., PPARα, SREBP-1c, ATGL, PLINs) C->F G Lipidomics Analysis (Triglycerides, Cholesteryl Esters) C->G H Mitochondrial Function Assays (e.g., Seahorse Analyzer) C->H I Cellular Thermal Shift Assay (CETSA) F->I J Affinity-Based Proteomics F->J K Genetic Perturbation (CRISPR/siRNA) of potential targets I->K J->K

Figure 1. A generalized experimental workflow for characterizing the effects of a novel compound on cellular lipid droplets.

Detailed Protocol: Staining and Quantification of Lipid Droplets

Objective: To visualize and quantify changes in lipid droplet morphology (number, size) in cultured cells following treatment with a test compound.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Test compound (and vehicle control, e.g., DMSO)

  • BODIPY 493/503 or Nile Red staining solution

  • Formaldehyde (for fixing)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom plates or coverslips suitable for microscopy and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with a working solution of BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Imaging: Mount the coverslips or image the plates directly using a fluorescence microscope. Acquire images from multiple random fields for each condition.

  • Image Analysis: Use image analysis software to automatically segment and quantify the number, size, and fluorescence intensity of lipid droplets per cell.

Data Presentation:

Treatment GroupConcentration (µM)Average LD Number per CellAverage LD Size (µm²)Total LD Fluorescence (a.u.)
Vehicle Control050 ± 50.8 ± 0.11000 ± 150
Compound X175 ± 81.2 ± 0.21800 ± 200
Compound X10150 ± 152.5 ± 0.34500 ± 400
Compound X50120 ± 122.2 ± 0.33800 ± 350

Table 1. Example of quantitative data presentation for lipid droplet analysis. Data are presented as mean ± standard deviation.

Part 3: Potential Molecular Mechanisms and Signaling Pathways

The regulation of lipid droplet dynamics is complex, involving a network of signaling pathways and enzymatic activities. A novel ethyl ester could potentially influence these pathways at multiple points.

Signaling Pathway for Lipid Droplet Homeostasis

lipid_homeostasis SREBP1c SREBP-1c FASN FASN SREBP1c->FASN ACC ACC SREBP1c->ACC PPARg PPARγ DGAT DGAT1/2 PPARg->DGAT FASN->DGAT synthesis ACC->FASN synthesis TAG Triglycerides DGAT->TAG synthesis LD Lipid Droplet TAG->LD synthesis PKA PKA HSL HSL PKA->HSL ATGL ATGL ATGL->HSL MGL MGL HSL->MGL FFA Free Fatty Acids MGL->FFA LD->ATGL lipolysis

Sources

Foundational

foundational research on phosphonofluoridate lipase inhibitors

Foundational Research on Phosphonofluoridate Lipase Inhibitors: Mechanisms, Profiling, and Therapeutic Development The Chemical Rationale: Why Phosphonofluoridates? Lipases are specialized members of the serine hydrolase...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Research on Phosphonofluoridate Lipase Inhibitors: Mechanisms, Profiling, and Therapeutic Development

The Chemical Rationale: Why Phosphonofluoridates?

Lipases are specialized members of the serine hydrolase superfamily, utilizing a canonical Ser-His-Asp/Glu catalytic triad to hydrolyze ester bonds in lipid substrates. In the pursuit of mapping and inhibiting these enzymes, phosphonofluoridates and related fluorophosphonates (FPs) have emerged as foundational chemical tools.

The causality behind their exceptional efficacy lies in their precise structural mimicry. During the natural hydrolysis of triacylglycerols, the enzyme forms a transient tetrahedral intermediate. Phosphonate analogues act as true active-site-directed inhibitors because their transition state geometry perfectly mimics this intermediate[1].

The inclusion of the fluoride leaving group in phosphonofluoridates is a highly deliberate chemical choice. Fluoride is a highly electronegative and excellent leaving group. When the active-site serine attacks the electrophilic phosphorus center, the fluoride ion is rapidly expelled. This creates a highly stable, covalently phosphonylated enzyme adduct that, unlike the natural acyl-enzyme intermediate, is entirely resistant to water-mediated deacylation[2].

Mechanistic Pathway of Covalent Inhibition

The interaction between a lipase and a phosphonofluoridate inhibitor is characterized by a rapid, 1:1 stoichiometric reaction[3]. The stereochemistry and chain length of the inhibitor heavily dictate its reactivity profile. For example, lipases exhibit profound stereoselectivity, reacting 4 to 10 times faster with phosphonates possessing an (R) configuration at the glycerol moiety compared to their (S) counterparts[1]. Furthermore, single-chain versus two-chain phosphonates exhibit vastly different reactivity depending on the specific hydrophobic lid domain (flap) of the target lipase[4][5].

Mechanism Serine Catalytic Serine (Nucleophile) Attack Nucleophilic Attack on Phosphorus Serine->Attack Inhibitor Phosphonofluoridate (Electrophile) Inhibitor->Attack Tetrahedral Tetrahedral Intermediate Transition State Attack->Tetrahedral LeavingGroup Fluoride Expulsion (Leaving Group) Tetrahedral->LeavingGroup Inhibited Irreversibly Phosphonylated Lipase LeavingGroup->Inhibited

Caption: Mechanistic pathway of covalent lipase inhibition by phosphonofluoridates.

Activity-Based Protein Profiling (ABPP): A Self-Validating Protocol

Because lipases are extensively regulated post-translationally and often exist in inactive zymogen or endogenously inhibited states, standard transcriptomic or abundance-based proteomic methods fail to capture their true functional capacity. Broad-spectrum fluorophosphonate probes (e.g., FP-rhodamine, FP-biotin) bypass this limitation by covalently bonding only to catalytically active serine hydrolases[2].

Step 1: Proteome Preparation & Normalization

  • Action: Homogenize the target biological sample in cold PBS (pH 7.4) to preserve native enzyme conformations and isolate the membrane fraction (where most lipases reside).

  • Validation: Perform a BCA protein assay to normalize all samples to a standard concentration (e.g., 2 mg/mL). Causality: Normalization guarantees that any subsequent loss of fluorescent signal is due to inhibitor binding, not discrepancies in total protein loading.

Step 2: Inhibitor Pre-Incubation

  • Action: Treat the experimental aliquots with the candidate phosphonofluoridate inhibitor across a concentration gradient (e.g., 10 nM to 100 µM). Incubate for 30 minutes at 37°C.

  • Validation:

    • Positive Control: Treat a parallel aliquot with DMSO (vehicle) to establish the 100% baseline of uninhibited enzyme activity.

    • Negative Control: Heat-denature a separate aliquot (95°C for 5 mins) prior to probe addition to rule out non-enzymatic, non-specific probe binding.

Step 3: Broad-Spectrum Probe Labeling

  • Action: Add a broad-spectrum FP-rhodamine probe (1 µM) to all samples and incubate for 30 minutes at room temperature. Causality: The FP probe will covalently tag any active serine hydrolases that were not successfully blocked by the candidate inhibitor during Step 2[2].

Step 4: Quenching and Resolution

  • Action: Quench the reaction using 4x SDS loading buffer containing β-mercaptoethanol. Resolve the proteomes via SDS-PAGE.

Step 5: Quantification

  • Action: Scan the gel using a fluorescence imager. Calculate the IC50 by quantifying the dose-dependent depletion of the fluorescent band corresponding to the target lipase relative to the DMSO control.

ABPP_Workflow N1 Complex Proteome (Native State) N2 Pre-incubation with Candidate Inhibitor N1->N2 Step 1: Normalization N3 Covalent Binding to Target Lipases N2->N3 Step 2: Competition N4 Addition of Broad-Spectrum FP-Probe (e.g., FP-Rhodamine) N3->N4 Step 3: Tagging N5 Labeling of Residual Serine Hydrolases N4->N5 Step 4: Quenching N6 SDS-PAGE & Fluorescence Quantification N5->N6 Step 5: Analysis

Caption: Workflow of Competitive Activity-Based Protein Profiling (ABPP) for Lipase Inhibitors.

Quantitative Data and Kinetic Parameters

The structural tuning of phosphonates allows for the discrimination of distinct lipolytic enzymes based on their unique active-site topologies. The table below summarizes key kinetic and mechanistic observations across different lipase classes.

Target EnzymeInhibitor ClassKinetic ObservationMechanistic NoteReference
Microbial Lipases (e.g., P. cepacia)Fluorescent OrganophosphonatesRapid inactivation; distinct reactivity patterns based on chain length.Mimics triacylglycerol substrate; useful for discovering unknown lipases.[4]
Cutinase / S. hyicus Lipase Alkylphosphonates

min at 0.1 mol%.
High stereoselectivity for the (R) configuration at glycerol.[1]
Mammalian Lipases Ethyl hexylchlorophosphonates1:1 stoichiometry.Enantioselective irreversible inhibition.[3]
Pancreatic Lipase (PL) Synthetic PL InhibitorsCovalent binding to Ser152.Requires repositioning of the hydrophobic lid domain (flap).[5]
Diverse Serine Hydrolases Fluorophosphonate (FP) ProbesBroad-spectrum labeling.Targets the active-site serine exclusively; avoids non-specific hydroxyls.[2]

Translational Applications in Drug Development

Phosphonofluoridates and their derivatives are not merely analytical tools; they form the backbone of targeted therapeutics and advanced chemical biology applications.

  • Obesity and Metabolic Disorders: Pancreatic lipase (PL) is the primary enzyme responsible for dietary fat hydrolysis. Synthetic PL inhibitors that covalently bind to the active serine site (Ser152) prevent the absorption of triglycerides, directly impacting weight management and serving as a first-line treatment for obesity[5].

  • Targeted Protein Degradation (PROTACs): Recent advancements have linked fluorophosphonate warheads to cereblon-binding ligands (like pomalidomide) to create Proteolysis Targeting Chimeras (PROTACs). These degraders can selectively engage and degrade specific serine hydrolases (such as LYPLA2), opening new avenues for enzymes that are difficult to drug via traditional occupancy-based inhibition[6].

References

1.[4] Fluorescent organophosphonates as inhibitors of microbial lipases - PubMed, nih.gov. 4 2.[6] Fluorophosphonate-Based Degrader Identifies Degradable Serine Hydrolases by Quantitative Proteomics - PubMed, nih.gov. 6 3.[2] Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases, stanford.edu. 2 4.[1] Phosphonate analogues of triacylglycerols are potent inhibitors of lipase - PubMed, nih.gov. 1 5.[3] Inhibition of lipases by phosphonates - PubMed, nih.gov. 3 6.[5] Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Publishing, rsc.org. 5

Sources

Exploratory

An In-depth Technical Guide to 1H-Indazole-3-carboxamide, 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the chemical com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the chemical compound identified by CAS number 1407160-81-9, with the chemical name 1H-Indazole-3-carboxamide, 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-. Due to the limited publicly available information on this specific molecule, this guide synthesizes data from structurally related compounds and general principles of medicinal chemistry to offer insights into its potential biological activities and uses, particularly in the context of drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and similar indazole-based scaffolds.

Introduction and Chemical Identity

The compound with CAS number 1407160-81-9 is chemically defined as 1H-Indazole-3-carboxamide, 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-. The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The specific substitutions on this core, including a 4-fluorophenyl group at the N1 position, a methyl-pyrazole at the C5 position, and an N-methylcarboxamide at the C3 position, are expected to significantly influence its pharmacological profile.

Chemical Structure and Properties
PropertyValueSource
CAS Number 1407160-81-9-
IUPAC Name 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide-
Molecular Formula C20H17FN6OCalculated
Molecular Weight 376.39 g/mol Calculated
Canonical SMILES CN(C(=O)c1nn(-c2ccc(F)cc2)c2cc(c3cn(C)nc3)ccc12)C-
InChI Key (unavailable)-

Note: Some properties are calculated due to the absence of experimentally determined data in public databases.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide.

Potential Applications and Fields of Research

While specific uses for CAS number 1407160-81-9 are not documented in readily available literature, the structural motifs present in the molecule suggest several potential areas of application for researchers in drug development. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets.

Oncology

Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The substitution pattern of this compound suggests it could be explored for activity against targets such as:

  • Receptor Tyrosine Kinases (RTKs): Inhibitors of RTKs like VEGFR, EGFR, and FGFR are crucial in cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): Modulation of the cell cycle through CDK inhibition is a validated anti-cancer strategy.

Anti-inflammatory and Analgesic Agents

Indazole-containing compounds have also shown promise as anti-inflammatory and analgesic agents. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory signaling pathways.

Neuroscience

The diverse functionality of the indazole ring has led to its incorporation into molecules targeting the central nervous system (CNS). Potential applications include the development of agents for neurodegenerative diseases or psychiatric disorders.

Synthetic Pathways

A plausible synthetic route for 1-(4-fluorophenyl)-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide would likely involve a multi-step process. A generalized, hypothetical workflow is presented below.

G A Starting Material: Substituted Indazole Precursor B Step 1: N-Arylation (e.g., Buchwald-Hartwig coupling) A->B Reagents: 4-fluorophenylboronic acid, Pd catalyst, ligand, base C Intermediate 1: N-aryl-indazole B->C D Step 2: C-C Coupling (e.g., Suzuki or Stille coupling) C->D Reagents: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd catalyst, base E Intermediate 2: Indazole with Pyrazole Moiety D->E F Step 3: Amidation (e.g., with N-methylamine) E->F Reagents: Methylamine, coupling agent (e.g., HATU) G Final Product: CAS 1407160-81-9 F->G

Foundational

Deciphering the Structure-Activity Relationship (SAR) of Ethyl HDFP: A Mechanistic Guide to Broad-Spectrum Lipase and Depalmitoylase Inhibition

Executive Summary As a Senior Application Scientist in chemical proteomics, I frequently encounter the challenge of mapping dynamic lipid signaling networks. The mammalian proteome contains over 200 serine hydrolases, ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in chemical proteomics, I frequently encounter the challenge of mapping dynamic lipid signaling networks. The mammalian proteome contains over 200 serine hydrolases, many of which exhibit overlapping substrate specificities. To interrogate these enzymes, we rely on rationally designed chemical probes. Ethyl HDFP (Ethyl P-Hexadecylphosphonofluoridate) is a premier broad-spectrum inhibitor utilized to covalently inactivate lipases and depalmitoylases.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of Ethyl HDFP. By understanding the causality behind its chemical architecture, researchers can leverage this molecule to disrupt lipid metabolism, block protein depalmitoylation, and validate novel therapeutic targets using self-validating chemoproteomic workflows.

Structural Anatomy & SAR Breakdown

The efficacy of Ethyl HDFP is not accidental; it is the result of precise chemical engineering designed to trick specific enzyme active sites. Its structure—comprising an electrophilic warhead, a lipid substrate mimic, and a steric modulator—dictates its activity profile.

The Electrophilic Warhead: Phosphonofluoridate Group
  • Chemical Function: The phosphorus atom serves as a highly electrophilic center, while the attached fluoride acts as an optimal leaving group.

  • Causality (The "Why"): Serine hydrolases utilize a Ser-His-Asp catalytic triad to hydrolyze ester bonds via a tetrahedral transition state. The phosphonofluoridate group perfectly mimics this transition state geometry. When the catalytic serine attacks the phosphorus, the fluoride ion is expelled. This converts a transient interaction into a highly stable, irreversible covalent phosphonyl-enzyme adduct. This suicide-inhibition mechanism ensures that target engagement is permanent.

The Substrate Mimic: P-Hexadecyl Chain (C16)
  • Chemical Function: A 16-carbon aliphatic chain attached directly to the phosphorus atom.

  • Causality (The "Why"): Endogenous lipases and depalmitoylases (such as APT1/2) have evolved to recognize and cleave palmitate (a C16:0 fatty acid) from proteins or complex lipids. The hexadecyl chain provides the necessary hydrophobic binding affinity to anchor the inhibitor inside the enzyme's deep lipid-binding pocket. Crucially, because the chain is attached via a direct carbon-phosphorus (C-P) bond rather than an oxygen-linked phosphate (C-O-P), the inhibitor cannot be cleaved and degraded by the enzyme.

The Steric Modulator: Ethyl Ester
  • Chemical Function: An ethyl group (–O–CH2CH3) capping the phosphonate.

  • Causality (The "Why"): The ester group modulates the steric bulk and lipophilicity immediately adjacent to the reactive center. Compared to smaller methyl esters (e.g., MAFP) or bulkier isopropyl esters, the ethyl group fine-tunes the inhibitor's selectivity profile, allowing it to target a distinct subset of lipases while avoiding off-target reactivity with the broader proteome.

Mechanistic Pathway: Disruption of the H-Ras Palmitoylation Cycle

Dynamic S-palmitoylation regulates the membrane localization and oncogenic signaling of proteins like H-Ras. Palmitoyl acyltransferases (PATs) attach palmitate to H-Ras, driving it to the plasma membrane. Acyl protein thioesterases (depalmitoylases like APT1/2) cleave this lipid, returning H-Ras to the cytosol. Ethyl HDFP covalently inactivates these depalmitoylases, effectively trapping H-Ras in its active, membrane-bound state ().

G HRas_Cyt Cytosolic H-Ras (Depalmitoylated) PAT zDHHC PATs (Palmitoylation) HRas_Cyt->PAT Acyl-CoA HRas_Mem Membrane H-Ras (Palmitoylated & Active) PAT->HRas_Mem Membrane Targeting APT Depalmitoylases (e.g., APT1/2) HRas_Mem->APT Hydrolysis APT->HRas_Cyt Recycling HDFP Ethyl HDFP (Inhibitor) HDFP->APT Covalent Inactivation

Figure 1: The H-Ras palmitoylation cycle and its targeted disruption by Ethyl HDFP.

Quantitative Target Profile

Ethyl HDFP is highly potent against a specific subset of lipid-processing enzymes. Table 1 summarizes its inhibitory profile, demonstrating its utility as a broad-spectrum tool for lipid biochemistry.

Table 1: Inhibitory Profile of Ethyl HDFP against Key Serine Hydrolases

Target EnzymePrimary Biological FunctionInhibition at 2 µM (%)
FAAH Endocannabinoid (anandamide) degradation> 75%
FASN De novo long-chain fatty acid synthesis> 75%
ABHD4 Lyso-N-acylphosphatidylethanolamine lipase> 75%
APT1 / APT2 Protein S-depalmitoylation> 75%

(Data synthesized from global profiling studies utilizing competitive ABPP)

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols used to evaluate Ethyl HDFP must be self-validating. Below are the two primary methodologies used to quantify its target engagement and functional cellular impact.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol relies on competition: Ethyl HDFP covalently blocks the active sites of its targets, preventing subsequent labeling by a fluorescent broad-spectrum probe, FP-Rhodamine ().

  • Proteome Extraction: Lyse cells (e.g., HEK293 or mouse T-cell hybridomas) in cold DPBS. Causality: EDTA-free protease inhibitors must be used to prevent the degradation of the proteome while preserving the native, uninhibited state of the target serine hydrolases.

  • Inhibitor Pre-incubation: Adjust the proteome concentration to 1 mg/mL. Treat 50 µL aliquots with DMSO (vehicle control) or Ethyl HDFP (2 µM final concentration) for 30 minutes at 37°C. Causality: This incubation period provides the necessary thermodynamics for the irreversible covalent phosphonyl-enzyme adduct to form completely.

  • Probe Labeling: Add FP-Rhodamine (1 µM final) to the lysates and incubate for 30 minutes at room temperature. Causality: The probe will label all uninhibited serine hydrolases.

  • Resolution & Visualization: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm, Em: 580 nm).

  • Self-Validation Mechanism: The inclusion of a DMSO vehicle control validates the baseline labeling capacity of the proteome. The experiment is internally validated when the vehicle lane shows robust FP-Rhodamine fluorescence, while the Ethyl HDFP lane shows a selective loss of signal at specific molecular weights (e.g., ~63 kDa for FAAH, ~25 kDa for APT1), confirming both probe viability and inhibitor target engagement.

Workflow Step1 1. Proteome Preparation Step2 2. Ethyl HDFP Incubation Step1->Step2 Step3 3. FP-Rhodamine Labeling Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Imaging Step3->Step4

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for Ethyl HDFP.

Protocol 2: Measuring H-Ras Depalmitoylation Inhibition

To measure the functional consequence of Ethyl HDFP in living cells, a metabolic pulse-chase combined with click chemistry is utilized.

  • Transfection & Pulse: Express GFP-tagged H-Ras in HEK293 cells. Pulse the cells for 2 hours with 17-octadecynoic acid (17-ODYA), an alkyne-palmitate analog. Causality: The cellular machinery incorporates 17-ODYA into H-Ras, labeling the newly palmitoylated pool.

  • Chase & Inhibition: Wash the cells and replace with media containing excess native palmitate and either DMSO or Ethyl HDFP (2 µM) for 4 hours. Causality: The chase monitors the enzymatic removal of the alkyne-label (depalmitoylation). Ethyl HDFP blocks the depalmitoylases, trapping the 17-ODYA label on H-Ras.

  • Click Chemistry & Quantification: Lyse the cells, immunoprecipitate GFP-H-Ras, and perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Azide-Rhodamine. Resolve by SDS-PAGE and quantify fluorescence.

  • Self-Validation Mechanism: The pulse-chase design is inherently self-validating. The baseline 17-ODYA pulse establishes the maximum palmitoylation signal. The vehicle-chase arm validates the endogenous depalmitoylation machinery's competence (signal decay). Consequently, signal retention in the Ethyl HDFP arm definitively proves inhibitor-driven blockade rather than a failure in the metabolic labeling phase.

References

  • Martin, B.R., Wang, C., Adibekian, A., et al. "Global profiling of dynamic protein palmitoylation." Nature Methods 9(1), 84-89 (2012).[Link]

  • Speers, A.E., Cravatt, B.F. "Activity-based protein profiling (ABPP) and click chemistry (CC)-ABPP by MudPIT mass spectrometry." Current Protocols in Chemical Biology 1(1), 29-41 (2009).[Link]

Protocols & Analytical Methods

Method

using Ethyl HDFP in a cell-based lipase activity assay

Application Note & Protocol A Fluorogenic, Cell-Based Assay for the Quantitative Measurement of Intracellular Lipase Activity For Researchers, Scientists, and Drug Development Professionals. Introduction: Unveiling Cellu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Fluorogenic, Cell-Based Assay for the Quantitative Measurement of Intracellular Lipase Activity

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling Cellular Lipid Dynamics

Lipases are a critical class of enzymes that catalyze the hydrolysis of ester bonds in lipids, playing a pivotal role in the digestion, transport, and metabolism of fats.[1] Within the cell, lipases are key regulators of lipid signaling pathways, membrane remodeling, and energy homeostasis. Dysregulation of lipase activity is implicated in a host of metabolic diseases, including obesity, dyslipidemia, and certain cancers.[2][3] Consequently, the ability to accurately measure intracellular lipase activity is of paramount importance for both basic research and the development of novel therapeutics.

This application note provides a comprehensive guide to a sensitive and continuous cell-based assay for measuring intracellular lipase activity using a fluorogenic substrate. This method offers a significant advantage over traditional endpoint or radioactivity-based assays by enabling real-time kinetic measurements in a live-cell format, which is highly amenable to high-throughput screening (HTS) for the identification of novel lipase modulators.[4]

Assay Principle: From Quenched Substrate to Fluorescent Signal

The assay is based on the enzymatic hydrolysis of a non-fluorescent (quenched) substrate by intracellular lipases to release a highly fluorescent product. For the purpose of this guide, we will focus on a resorufin-based substrate, a class of probes known for their favorable photophysical properties, including low background fluorescence and good water solubility.[5]

The substrate consists of the resorufin fluorophore esterified with a long-chain fatty acid. In this state, the fluorescence of the resorufin molecule is quenched. Upon entry into the cell, intracellular lipases cleave the ester bond, releasing the fatty acid and the highly fluorescent resorufin. The increase in fluorescence intensity is directly proportional to the lipase activity within the cell.[5]

G cluster_cell Intracellular Environment Substrate Resorufin-Fatty Acid Ester (Non-fluorescent) Lipase Intracellular Lipases Substrate->Lipase Enzymatic Cleavage Product Resorufin (Highly Fluorescent) Lipase->Product Fatty_Acid Fatty Acid Lipase->Fatty_Acid Measurement Measure Fluorescence (Ex/Em ~570/590 nm) Product->Measurement Signal Detection

Figure 1: Mechanism of the fluorogenic lipase assay.

Materials and Reagents

  • Cells: Adherent or suspension cells of interest.

  • Fluorogenic Lipase Substrate: e.g., Resorufin laurate or a similar esterified resorufin derivative. Stock solution prepared in DMSO.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.

  • Positive Control (Lipase): Purified pancreatic lipase or a cell lysate with known high lipase activity.

  • Positive Control (Inhibitor): A known lipase inhibitor, such as Orlistat for pancreatic lipase or JZL184 for monoacylglycerol lipase (MAGL).[2][6]

  • Microplates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 570/590 nm for resorufin).

  • CO2 Incubator: For cell culture.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Cell Preparation
  • Seed Cells: Plate cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Incubate: Culture the cells overnight in a CO2 incubator at 37°C.

  • Wash: On the day of the assay, gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.

Reagent Preparation
  • Substrate Working Solution: Prepare a working solution of the fluorogenic lipase substrate in Assay Buffer. The optimal final concentration should be determined experimentally but a starting point of 10 µM is recommended.[2] Protect the solution from light.

  • Inhibitor/Activator Solutions: Prepare serial dilutions of test compounds (inhibitors or activators) in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Wash_Cells Wash Cells with Assay Buffer Incubate_Overnight->Wash_Cells Add_Compounds Add Test Compounds/ Controls (e.g., Inhibitors) Wash_Cells->Add_Compounds Pre_Incubate Pre-incubate (e.g., 30 min) Add_Compounds->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Solution Pre_Incubate->Add_Substrate Read_Plate Kinetic Read on Fluorescence Plate Reader Add_Substrate->Read_Plate Analyze_Data Analyze Data (Calculate Reaction Rate) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the cell-based lipase assay.

Assay Procedure
  • Add Compounds (for inhibition/activation studies): Add 10 µL of the test compound dilutions or controls to the appropriate wells. For baseline activity, add 10 µL of Assay Buffer with vehicle.

  • Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for compound uptake.

  • Initiate Reaction: Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

  • Plot Data: For each well, plot the relative fluorescence units (RFU) against time.

  • Calculate Reaction Rate: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (V = ΔRFU / Δt).

  • Calculate Percent Inhibition/Activation:

    • % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • % Activation = [(V_activator / V_vehicle) - 1] * 100

  • Determine IC50/EC50: For dose-response curves, plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 or EC50 value.

Well Type Treatment Expected Outcome Interpretation
Sample Test CompoundVariableMeasures the effect of the compound on lipase activity.
Vehicle Control DMSO or BufferHigh fluorescence slopeRepresents 100% (baseline) lipase activity.
Positive Inhibitor Control Known Lipase Inhibitor (e.g., Orlistat)Low to no fluorescence slopeConfirms that the assay can detect inhibition.
No-Cell Control Assay Buffer onlyNo significant fluorescence increaseChecks for substrate auto-hydrolysis.
Table 1: Representative data structure and interpretation.

Assay Validation and Quality Control

To ensure the trustworthiness and robustness of the assay, a thorough validation should be performed.[7]

  • Linearity: The assay should be linear with respect to both time and cell number. This can be tested by varying the incubation time and the number of cells seeded per well.

  • Substrate Concentration: The optimal substrate concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors.[2] This can be determined by measuring the reaction rate at various substrate concentrations.

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).

Control Type Purpose Implementation
Positive Control To confirm that the lipase is active and the substrate is working.Use a known lipase activator or cells overexpressing a specific lipase.
Negative Control To establish the baseline for inhibition.Use a potent and specific lipase inhibitor.
Vehicle Control To account for any effects of the solvent used to dissolve test compounds.Add the same concentration of the vehicle (e.g., DMSO) to control wells.
No-Cell Control To measure background fluorescence and substrate stability.Perform the assay in wells without cells.
Table 2: Essential controls for a self-validating assay system.

Troubleshooting

Problem Potential Cause Solution
High Background Fluorescence Substrate auto-hydrolysis.[4]Prepare fresh substrate solution. Test different assay buffers and pH.
Cell autofluorescence.Measure the fluorescence of cells without the substrate and subtract it from the readings.
Low Signal-to-Noise Ratio Low lipase activity in cells.Increase the number of cells per well or use a more sensitive substrate.
Sub-optimal assay conditions.Optimize pH, temperature, and substrate concentration.[8]
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects on the plate.Avoid using the outer wells of the microplate or fill them with buffer.

Application Example: Screening for Pancreatic Lipase Inhibitors

The described protocol can be readily adapted for screening compound libraries for potential pancreatic lipase inhibitors, which are of interest for treating obesity.[6]

  • Cell Line: Use a cell line that expresses pancreatic lipase, or a transfected cell line overexpressing the enzyme.

  • Positive Control Inhibitor: Orlistat is a well-established inhibitor of pancreatic lipase and can be used as a positive control.[6]

  • Screening: Perform the assay in 384-well plates with a library of test compounds at a single concentration (e.g., 10 µM).

  • Hit Confirmation: Compounds that show significant inhibition are then subjected to dose-response analysis to determine their IC50 values.

Conclusion

The cell-based lipase activity assay using a fluorogenic substrate like a resorufin derivative offers a powerful tool for studying lipid metabolism and for the discovery of new therapeutic agents. Its high sensitivity, continuous kinetic format, and amenability to high-throughput screening make it a valuable method for academic and industrial researchers. By implementing proper controls and validation procedures as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data.

References

  • Vertex AI Search. (2024). Fluorogenic substrates for high-throughput measurements of endothelial lipase activity.
  • PubMed. (2007). Fluorogenic substrates for high-throughput measurements of endothelial lipase activity.
  • PubMed. (2003). A low background high-throughput screening (HTS) fluorescence assay for lipases and esterases using acyloxymethylethers of umbelliferone.
  • AAT Bioquest. (2026). Amplite® Fluorimetric Lipase Activity Assay Kit.
  • PMC. (n.d.). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors.
  • Cayman Chemical. (n.d.). Lipase Activity Assay Kit.
  • Abcam. (n.d.). Lipoprotein Lipase Assay Kit (Fluorometric) (ab204721).
  • Benchchem. (n.d.). Application Notes: High-Throughput Screening of Lipase Inhibitors Using 2-Naphthalenyl Octanoate.
  • MDPI. (2023). Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe.
  • PMC. (2020). Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles.
  • AffiGEN. (n.d.). AffiASSAY® Lipase Activity Colorimetric & Fluorometric Assay Kit III.
  • Taylor & Francis. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate.
  • MDPI. (2025). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening.
  • R&D Systems. (n.d.). Lipase Inhibitors.
  • PMC. (n.d.). Inhibitors of pancreatic lipase: state of the art and clinical perspectives.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of LIPASE.
  • PubMed. (2006). High-density lipoprotein hydrolysis by endothelial lipase activates PPARalpha.
  • ResearchGate. (n.d.). The hydrolysis reaction mechanism performed by lipase enzyme with the....
  • Theseus. (2021). Validation of Lipase Activity Method.
  • Southern Biological. (n.d.). Enzymes in Action - Lipase.
  • BIOLABO. (n.d.). LIPASE Kinetic Method.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Lipase.
  • ResearchGate. (2025). (PDF) Analytical methods for lipases activity determination: A review.
  • PMC. (n.d.). Study of Analytical Error in Lipase Assay.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Hydrolases & Lipases | Enzymes.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • PMC - NIH. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates.
  • PMC. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review.
  • MDPI. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study.

Sources

Application

Application Note: In Vivo Experimental Design for Ethyl HDFP

Profiling Broad-Spectrum Serine Hydrolase Inhibition and Depalmitoylation Dynamics Introduction & Mechanistic Rationale Ethyl HDFP (, CAS 1407160-81-9) is a potent, lipid-tail mimetic fluorophosphonate[1][2]. It function...

Author: BenchChem Technical Support Team. Date: March 2026

Profiling Broad-Spectrum Serine Hydrolase Inhibition and Depalmitoylation Dynamics

Introduction & Mechanistic Rationale

Ethyl HDFP (, CAS 1407160-81-9) is a potent, lipid-tail mimetic fluorophosphonate[1][2]. It functions as a broad-spectrum inhibitor of metabolic serine hydrolases, significantly inhibiting at least 12 lipases including , fatty acid synthase (FASN), and α/β-hydrolase domain-containing protein 4 (ABHD4)[1][3]. Critically, Ethyl HDFP is utilized to block the depalmitoylation of dynamically palmitoylated proteins, such as H-Ras, by covalently inhibiting and related depalmitoylases[1][4].

Causality & Experience: When transitioning from in vitro lysates to in vivo models, researchers must account for the highly lipophilic nature of the hexadecyl chain[1]. Depalmitoylases belong to the metabolic serine hydrolase (mSH) superfamily[4][5]. The fluorophosphonate (FP) warhead covalently binds the catalytic serine of active hydrolases[5], making it an ideal candidate for competitive Activity-Based Protein Profiling (cABPP) to measure target engagement ex vivo[5]. Because the inhibition is covalent, the pharmacodynamic effect outlasts the pharmacokinetic clearance of the drug, allowing for single-dose time-course studies of lipid metabolism and protein localization[4][5].

Formulation and Pharmacokinetics

Because Ethyl HDFP is highly hydrophobic (Molecular Formula: C18H38FO2P, MW: 336.5 g/mol )[1][6], aqueous formulation requires careful vehicle selection to ensure systemic bioavailability.

  • Solubility: DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml)[1].

  • In Vivo Vehicle: 10% DMSO, 10% Tween-80, 80% Saline (or PEG400 variants) to prevent precipitation upon injection.

In Vivo Experimental Workflow

Protocol 1: Animal Dosing and Tissue Harvest
  • Preparation: Formulate Ethyl HDFP at 1-10 mg/kg in the chosen vehicle immediately prior to administration to prevent aqueous hydrolysis of the fluorophosphonate warhead.

  • Administration: Administer via intraperitoneal (IP) injection to adult C57BL/6 mice.

  • Time-Course: Euthanize cohorts at 1h, 4h, 12h, and 24h post-dose to evaluate the pharmacodynamics of covalent inhibition.

  • Harvest: Rapidly dissect target tissues (e.g., brain, liver, spleen). Flash-freeze in liquid nitrogen.

    • Causality: Rapid freezing prevents post-mortem degradation of lipid species and preserves the native palmitoylation state of proteins, establishing a self-validating baseline for downstream lipidomics[4][7].

Protocol 2: Ex Vivo Target Engagement via cABPP

To validate that Ethyl HDFP successfully engaged its targets (FAAH, FASN, ABHD4, APTs) in vivo[1][5]:

  • Homogenize tissues in cold PBS with protease inhibitors (strictly excluding serine protease inhibitors like PMSF, which would compete with the FP warhead).

  • React the proteome (1 mg/mL) with a fluorescent activity-based probe (e.g., FP-Rhodamine, 1 µM) for 30 minutes at 37°C[5].

  • Quench with SDS loading buffer, separate via SDS-PAGE, and scan for in-gel fluorescence.

  • Causality:In vivo administration of Ethyl HDFP will covalently occupy the active sites of its targets[5]. Consequently, these sites will not react with FP-Rhodamine ex vivo, resulting in a loss of fluorescent band intensity strictly proportional to in vivo target engagement[5].

Data Presentation

Table 1. Expected Ex Vivo Target Engagement of Ethyl HDFP in Mouse Tissues (Extrapolated from 2 µM equivalent dosing profiles)[1][3]

Target EnzymePrimary Tissue SourceExpected InhibitionEx Vivo Assay MethodFunctional Consequence
FAAH Brain>75%cABPP (FP-Rhodamine)Accumulation of anandamide
FASN Liver>75%cABPP (FP-Rhodamine)Decreased de novo lipogenesis
ABHD4 Brain / Spleen>75%cABPP (FP-Rhodamine)Altered N-acyl phospholipid metabolism
APTs T-cell / Spleen>70%Acyl-Biotin Exchange (ABE)Blocked depalmitoylation of H-Ras

Mandatory Visualization

MOA Palmitoylated_HRas Palmitoylated H-Ras (Membrane Bound) Depalmitoylated_HRas Depalmitoylated H-Ras (Cytosolic) Palmitoylated_HRas->Depalmitoylated_HRas Hydrolysis of Thioester Bond APTs Depalmitoylases (APTs / Serine Hydrolases) APTs->Palmitoylated_HRas Catalyzes Ethyl_HDFP Ethyl HDFP (Covalent Inhibitor) Ethyl_HDFP->APTs Covalent Binding (Fluorophosphonate)

Fig 1. Mechanism of Ethyl HDFP covalently inhibiting APTs to block H-Ras depalmitoylation.

Workflow cluster_assays 4. Ex Vivo Assays Formulation 1. Formulation (DMSO/Tween-80/Saline) Dosing 2. In Vivo Dosing (IP Injection, 1-10 mg/kg) Formulation->Dosing Harvest 3. Tissue Harvest (Flash Freeze in LN2) Dosing->Harvest ABPP Activity-Based Protein Profiling (Target Engagement) Harvest->ABPP Lipidomics Lipidomics / Palmitoyl-Proteomics (Substrate Accumulation) Harvest->Lipidomics

Fig 2. In vivo experimental workflow for dosing, harvesting, and profiling Ethyl HDFP targets.

References

  • Ethyl HDFP | C18H38FO2P | CID 101559781. PubChem, National Institutes of Health. URL:[Link]

  • Global profiling of dynamic protein palmitoylation. Nature Methods (2012). URL:[Link]

  • Synthetic fluorogenic peptides reveal dynamic substrate specificity of depalmitoylases. NIH PubMed Central (2017). URL:[Link]

  • ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization. NIH PubMed Central (2015). URL:[Link]

Sources

Method

Application Note & Protocol: Employing Ethyl HDFP for the Investigation of Specific Lipase Pathways

Introduction Lipases, a diverse class of serine hydrolases, are critical regulators of lipid metabolism and signaling. Their enzymatic activity—hydrolyzing ester bonds in triglycerides and other lipids—is fundamental to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lipases, a diverse class of serine hydrolases, are critical regulators of lipid metabolism and signaling. Their enzymatic activity—hydrolyzing ester bonds in triglycerides and other lipids—is fundamental to processes ranging from dietary fat absorption to cellular signaling and energy homeostasis. Dysregulation of lipase activity is implicated in numerous pathologies, including metabolic syndrome, cancer, and neurodegenerative disorders, making them attractive targets for therapeutic intervention and biomedical research.[1][2]

The study of specific lipase functions within complex biological systems presents a significant challenge due to the large number of related enzymes with overlapping substrate specificities. Chemical probes that can modulate the activity of these enzymes with precision are invaluable tools for dissecting their roles in distinct cellular pathways. Ethyl p-hexadecylphosphonofluoridate (Ethyl HDFP) is a potent, mechanism-based irreversible inhibitor of multiple lipases and other serine hydrolases.[3] By forming a stable covalent bond with the active site serine, it effectively and permanently inactivates the enzyme.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl HDFP as a chemical tool. We will detail its mechanism of action, provide its known specificity profile, and present detailed protocols for its application in both in vitro enzyme characterization and cell-based activity profiling to elucidate the function of specific lipase pathways.

Mechanism of Action: Covalent Inactivation

Ethyl HDFP belongs to the organophosphorus class of serine hydrolase inhibitors. Its inhibitory mechanism is predicated on the catalytic mechanism of the target enzyme itself. The active site of a lipase features a catalytic triad, with a highly nucleophilic serine residue. This serine initiates a nucleophilic attack on the electrophilic phosphorus atom of Ethyl HDFP. This reaction results in the formation of a stable, covalent phosphonyl-enzyme intermediate and the displacement of the fluoride leaving group. This covalent modification of the active site serine is essentially irreversible, leading to permanent inactivation of the enzyme.[4][5][6]

Ethyl_HDFP_Mechanism cluster_0 Lipase Active Site Enzyme Active Lipase (Ser-OH) Complex Enzyme-Inhibitor Michaelis Complex Enzyme->Complex Binding Inhibitor Ethyl HDFP (C₁₆H₃₃-P(O)(F)-OEt) Inhibitor->Complex Inactive Inactive Enzyme (Covalently Modified Ser) Complex->Inactive Nucleophilic Attack & Covalent Bonding Products Leaving Groups (F⁻, EtOH) Complex->Products Displacement

Caption: Covalent inhibition of a lipase by Ethyl HDFP.

Specificity and Selectivity Profile

Ethyl HDFP is a broad-spectrum inhibitor, demonstrating potent activity against a range of lipases and other serine hydrolases. Its long alkyl chain (C16) likely contributes to its affinity for the hydrophobic substrate-binding pockets characteristic of many lipases. Understanding its target profile is crucial for experimental design and data interpretation.

Target EnzymeCommon Function% Inhibition (at 2 µM)
Fatty Acid Amide Hydrolase (FAAH)Endocannabinoid degradation> 75%
Fatty Acid Synthase (FASN)Lipid synthesis> 75%
α/β-Hydrolase Domain-Containing Protein 4 (ABHD4)Hydrolase activity> 75%
Additional Lipases (12 total)Various lipid metabolism> 75%
(Data summarized from Cayman Chemical product information)[3]

Causality Insight: The broad-spectrum nature of Ethyl HDFP makes it an excellent tool for competitive profiling experiments, such as Activity-Based Protein Profiling (ABPP). By using Ethyl HDFP to block a wide range of potential targets, researchers can then use more specific probes to identify enzymes that are not inhibited, or conversely, identify the specific targets of a novel compound by observing which bands disappear in a competitive ABPP gel.

Protocols and Methodologies

Protocol 1: In Vitro Determination of IC₅₀ Against a Purified Lipase

This protocol describes a competitive assay to determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl HDFP against a specific purified lipase using a generic fluorogenic substrate.

A. Materials and Reagents

  • Purified lipase of interest (e.g., human pancreatic lipase, monoacylglycerol lipase)

  • Ethyl HDFP (Cayman Chemical, Cat. No. 10007886 or equivalent)[3]

  • Fluorogenic lipase substrate (e.g., resorufin oleate, DGGR)[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% (w/v) BSA

  • DMSO (Anhydrous)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

B. Step-by-Step Protocol

  • Prepare Ethyl HDFP Stock Solution: Dissolve Ethyl HDFP in 100% DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform a serial dilution of the Ethyl HDFP stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). This will be your 100X inhibitor plate.

  • Prepare Enzyme Solution: Dilute the purified lipase in cold Assay Buffer to a working concentration (2X final concentration). The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Add 2 µL of each Ethyl HDFP dilution (or DMSO for 'no inhibitor' controls) to the wells of the 96-well plate.

    • Add 98 µL of Assay Buffer to each well.

    • Add 100 µL of the 2X enzyme solution to each well. This brings the total volume to 200 µL and the inhibitor to its 1X final concentration.

    • Include 'no enzyme' controls (200 µL of Assay Buffer + 2 µL DMSO) to measure background substrate hydrolysis.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows the irreversible inhibitor to bind to the enzyme.

  • Prepare Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to a 2X working concentration (typically in the low micromolar range, near its Kₘ).

  • Initiate Reaction: Add 100 µL of the 2X substrate solution to all wells. The final assay volume is now 300 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for your chosen substrate.

C. Data Analysis

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Subtract the average rate of the 'no enzyme' controls from all other wells.

  • Normalize the data by setting the average rate of the 'no inhibitor' control to 100% activity.

  • Plot the percent activity against the log concentration of Ethyl HDFP.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Activity-Based Protein Profiling (ABPP) to Identify Lipase Targets in Cell Lysates

This protocol uses Ethyl HDFP in a competitive format to identify its specific lipase targets within a complex proteome. It relies on a broad-spectrum, reporter-tagged probe that labels many active serine hydrolases.

A. Materials and Reagents

  • Cells or tissue of interest

  • Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitors (serine hydrolase inhibitors should be excluded).

  • Ethyl HDFP[3]

  • Reporter-Tagged Serine Hydrolase Probe: e.g., FP-Rhodamine (Activity-Based Probe)

  • DMSO

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE materials (gels, running buffer)

  • Fluorescence gel scanner

B. Experimental Workflow

ABPP_Workflow cluster_workflow Competitive ABPP Workflow Start Prepare Cell Lysate (Normalize Protein Conc.) Step1 Aliquot Lysate and Pre-incubate with: 1. DMSO (Control) 2. Ethyl HDFP (Varying Conc.) Start->Step1 30 min, 37°C Step2 Add Reporter-Tagged Probe (e.g., FP-Rhodamine) Step1->Step2 30 min, 37°C Step3 Quench Reaction & Denature (Add SDS-PAGE Sample Buffer) Step2->Step3 Step4 Separate Proteins by SDS-PAGE Step3->Step4 Step5 In-Gel Fluorescence Scan Step4->Step5 End Analyze Gel: Identify bands that disappear with increasing Ethyl HDFP concentration Step5->End

Caption: Workflow for competitive Activity-Based Protein Profiling.

C. Step-by-Step Protocol

  • Prepare Cell Lysate: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Quantify Protein: Determine the protein concentration of the lysate using a BCA assay. Dilute all samples to a final concentration of 1 mg/mL with Lysis Buffer.

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, add 50 µL of the normalized lysate.

    • To each tube, add 0.5 µL of either DMSO (control) or a 100X stock of Ethyl HDFP to achieve a range of final concentrations (e.g., 100 nM, 1 µM, 10 µM).

    • Vortex gently and incubate at 37°C for 30 minutes.

  • Probe Labeling:

    • Add 0.5 µL of a 100X stock of the FP-Rhodamine probe (final concentration typically 1 µM) to each tube.

    • Vortex gently and incubate for another 30 minutes at 37°C.

  • Sample Preparation for Gel: Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and run until the dye front reaches the bottom.

  • Fluorescence Scanning: Without staining the gel with Coomassie, scan it using a fluorescence gel scanner set to the appropriate excitation/emission wavelengths for the reporter tag (e.g., Rhodamine).

  • (Optional) Coomassie Stain: After scanning, the same gel can be stained with Coomassie Blue to visualize total protein loading.

D. Data Interpretation The fluorescent scan will reveal multiple bands, each corresponding to an active serine hydrolase labeled by the FP-Rhodamine probe. In the lanes pre-treated with Ethyl HDFP, specific bands will show a dose-dependent decrease in intensity. These bands represent the lipase targets of Ethyl HDFP in that proteome. The disappearance of a band indicates that Ethyl HDFP bound to that enzyme, preventing the subsequent binding of the fluorescent probe. This method is a powerful tool for target identification and for studying changes in lipase activity under different physiological conditions.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition observed (In Vitro) Enzyme concentration is too high; Inhibitor degraded.Optimize enzyme concentration to be in the linear range. Prepare fresh dilutions of Ethyl HDFP for each experiment.
High background in ABPP gel Non-specific binding of the probe; Incomplete cell lysis.Reduce probe concentration or incubation time. Ensure complete lysis and clarification of the lysate.
Weak or no signal in ABPP gel Low abundance/activity of target enzymes; Inactive probe.Increase the amount of protein loaded on the gel. Check the activity of the probe on a positive control (e.g., purified lipase).
All bands disappear in ABPP Ethyl HDFP concentration is too high, leading to non-specific inhibition.Perform the assay with a wider and lower range of Ethyl HDFP concentrations to observe dose-dependent and specific target engagement.

References

  • Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles - PMC. (2020, July 24). National Center for Biotechnology Information. [Link]

  • Luo, J., Zhang, H., Guan, J., An, B., Peng, J., Zhu, W., Wei, N., & Zhang, Y. (2021). Detection of lipase activity in human serum based on a ratiometric fluorescent probe. RSC Advances, 11(26), 15943–15947. [Link]

  • Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. (2025, March 26). Journal of the American Chemical Society. [Link]

  • Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research | Journal of the American Chemical Society - ACS Publications. (2025, March 10). ACS Publications. [Link]

  • Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles. (2020, July 24). Cell Press. [Link]

  • Small-Molecules as Chemiluminescent Probes to Detect Lipase Activity - PMC. National Center for Biotechnology Information. [Link]

  • Chemical Probes to Control and Visualize Lipid Metabolism in the Brain - ACS Publications. (2022, October 25). ACS Publications. [Link]

  • Fluorometric probing of the lipase level as acute pancreatitis biomarkers based on interfacially controlled aggregation-induced emission (AIE) - RSC Publishing. (2017, June 23). Royal Society of Chemistry. [Link]

  • Determination of lipoprotein lipase activity using a novel fluorescent lipase assay. (2025, August 8). Journal of Lipid Research. [Link]

  • (PDF) Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles - ResearchGate. (2020, June 15). ResearchGate. [Link]

  • Lipase Assay - Interchim. Interchim. [Link]

  • Endothelial lipase: its role in cardiovascular disease - PubMed. (2006, February 15). National Center for Biotechnology Information. [Link]

  • Discovery and development of gastrointestinal lipase inhibitors - Wikipedia. Wikipedia. [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study - MDPI. (2020, May 19). MDPI. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC. National Center for Biotechnology Information. [Link]

  • Lipase inhibitor - Wikipedia. Wikipedia. [Link]

  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC. National Center for Biotechnology Information. [Link]

  • Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PubMed. (2003, February 15). National Center for Biotechnology Information. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. (2025, May 7). Hypha Discovery. [Link]

  • Comparative Analyses of Lipoprotein Lipase, Hepatic Lipase, and Endothelial Lipase, and Their Binding Properties with Known Inhibitors - PMC. (2013, August 21). National Center for Biotechnology Information. [Link]

  • High-Density Lipoprotein Hydrolysis by Endothelial Lipase Activates PPARα - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl HDFP Stability & Storage Guide

Part 1: Emergency Quick Reference Status: Critical Compound Identity: Ethyl HDFP (Ethyl Hexadecylfluorophosphonate) CAS Number: 1407160-81-9 Primary Application: Broad-spectrum serine lipase inhibitor; Activity-Based Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Quick Reference

Status: Critical Compound Identity: Ethyl HDFP (Ethyl Hexadecylfluorophosphonate) CAS Number: 1407160-81-9 Primary Application: Broad-spectrum serine lipase inhibitor; Activity-Based Protein Profiling (ABPP) competitor.

🔴 Critical Storage & Stability Parameters
ParameterSpecificationCritical Note
Long-Term Storage -20°C or -80°C Store in a manual defrost freezer. Avoid auto-defrost cycles.
Physical State Solid (Waxy/Crystalline)Hygroscopic. Keep desiccated.
Solvent Compatibility DMSO (20 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL)NEVER store stock solutions in aqueous buffers (PBS, Tris).
Aqueous Stability < 4 Hours Rapid hydrolysis occurs in water/buffer. Prepare fresh immediately before use.
Freeze/Thaw Cycles Max 3 Cycles Aliquot immediately upon first reconstitution to avoid repeated cycling.
Safety Class Toxic / Irritant Fluorophosphonates are mechanistically similar to nerve agents. Use strict PPE.

Part 2: Technical Deep Dive & Mechanism

What is Ethyl HDFP?

Ethyl HDFP is a fluorophosphonate (FP)-based chemical probe consisting of a reactive phosphonofluoridate "warhead" attached to a lipophilic C16 (hexadecyl) alkyl chain. It functions as a covalent, irreversible inhibitor of serine hydrolases, with high specificity for lipases such as Fatty Acid Amide Hydrolase (FAAH) , Fatty Acid Synthase (FASN) , and ABHD4 .

Mechanism of Action

The fluorophosphonate group acts as an electrophilic trap. When a serine hydrolase encounters Ethyl HDFP, the catalytic serine hydroxyl group attacks the phosphorus atom. This nucleophilic attack displaces the fluoride ion (leaving group), resulting in a stable, covalent phosphoester bond that permanently inactivates the enzyme.

Because Ethyl HDFP lacks a reporter tag (like biotin or rhodamine), it is primarily used as a competitor in ABPP assays to validate target specificity or as a pharmacological blocker in functional assays .

Visualization: Mechanism of Covalent Inhibition

EthylHDFP_Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Serine-OH) Complex Transition State (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack Probe Ethyl HDFP (Electrophilic P-F Bond) Probe->Complex Inhibited Inhibited Enzyme (Stable Phosphoester Adduct) Complex->Inhibited Covalent Bond Formation Leaving Fluoride Ion (F-) (Leaving Group) Complex->Leaving Elimination

Figure 1: The covalent inhibition mechanism where the catalytic serine of the enzyme attacks the Ethyl HDFP fluorophosphonate warhead, releasing fluoride and forming a permanent adduct.

Part 3: Optimized Handling Protocols

Protocol A: Reconstitution & Stock Preparation

Objective: Create a stable stock solution for long-term storage.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). DMSO is preferred over ethanol for biological assays due to lower volatility and better miscibility with aqueous buffers.

  • Calculation: Calculate the volume needed to achieve a 10 mM or 50 mM stock concentration.

    • Example: For 1 mg of Ethyl HDFP (MW: 336.5 g/mol ), add 297 µL of DMSO to reach ~10 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If the compound is waxy, warm the vial in your hands (approx. 30°C) to facilitate dissolution.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes.

  • Storage: Store at -80°C (preferred) or -20°C.

Protocol B: Application in Cell Lysates (Competition Assay)

Objective: Use Ethyl HDFP to block specific lipase activity before labeling with a fluorescent FP-probe.

  • Preparation: Thaw one aliquot of Ethyl HDFP stock (10 mM) on ice.

  • Dilution: Prepare a 100x working solution in DMSO (e.g., 200 µM) immediately before use.

  • Incubation:

    • Add Ethyl HDFP to the proteome sample (lysate) to a final concentration of 1-10 µM .

    • Ensure the final DMSO concentration in the assay is < 1% to prevent protein denaturation.

    • Incubate for 30 minutes at 37°C (or Room Temp).

  • Competition/Readout:

    • Add the reporter probe (e.g., FP-Rhodamine) and incubate for another 30-60 minutes.

    • Perform SDS-PAGE and fluorescence scanning.

    • Result: Targets inhibited by Ethyl HDFP will show loss of fluorescence compared to control.

Visualization: Sample Preparation Workflow

Workflow Stock Solid Ethyl HDFP (-20°C Storage) Recon Reconstitute in Anhydrous DMSO (10-50 mM Stock) Stock->Recon Aliquot Aliquot & Store (-80°C, Single Use) Recon->Aliquot Dilute Dilute to 100x Working Conc. (in DMSO) Aliquot->Dilute Thaw on Ice Incubate Add to Lysate (1-10 µM) 30 min @ 37°C Dilute->Incubate Assay Downstream Assay (ABPP / Activity Check) Incubate->Assay

Figure 2: Step-by-step workflow for reconstituting Ethyl HDFP and applying it in a biological assay.

Part 4: Troubleshooting Guide

Issue 1: Precipitation observed upon adding stock to buffer.

  • Cause: The lipophilic C16 chain makes Ethyl HDFP hydrophobic. Adding a high-concentration DMSO stock directly to a static aqueous buffer can cause "crashing out."

  • Solution:

    • Vortex the buffer while slowly adding the Ethyl HDFP solution.

    • Use an intermediate dilution step (e.g., dilute 10 mM stock to 100 µM in DMSO, then add that to the buffer).

    • Ensure final concentration does not exceed solubility limits (typically < 50 µM in aqueous buffer).

Issue 2: No inhibition observed (Loss of Activity).

  • Cause A (Hydrolysis): The stock solution was stored in a non-anhydrous solvent or exposed to moisture. The P-F bond hydrolyzed, rendering the probe inactive.

  • Cause B (pH Mismatch): The assay buffer pH is too low (< 6.0) or too high (> 9.0).

  • Solution:

    • Verify Stock: Check the date of the aliquot. If > 6 months or freeze-thawed multiple times, discard.

    • Check pH: Ensure assay buffer is pH 7.4 - 8.0. Serine hydrolases require a neutral-basic pH for the nucleophilic serine to be reactive .

Issue 3: High background or non-specific labeling in competition assays.

  • Cause: Ethyl HDFP concentration is too low to saturate the target, or incubation time is insufficient.

  • Solution: Perform a dose-response curve (0.1 µM, 1 µM, 10 µM, 50 µM) to determine the minimum effective concentration (MIC) for your specific target.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store Ethyl HDFP in ethanol instead of DMSO? A: Yes, Ethyl HDFP is soluble in ethanol up to 30 mg/mL. However, ethanol is more volatile than DMSO, which can lead to concentration changes over time in stored aliquots. Ensure caps are sealed tightly (e.g., with Parafilm) if storing in ethanol at -20°C.

Q: Is Ethyl HDFP stable in cell culture media? A: For short durations, yes. You can treat live cells with Ethyl HDFP. However, the presence of Serum (FBS) in media contains esterases that may sequester the probe, and the aqueous environment will slowly hydrolyze the P-F bond. We recommend treating cells in serum-free media for 1-2 hours maximum.

Q: How does Ethyl HDFP differ from FP-Biotin? A: Both contain the same reactive fluorophosphonate warhead. FP-Biotin contains a biotin tag for enrichment/detection. Ethyl HDFP contains only an ethyl group and the alkyl chain. Ethyl HDFP is "silent" and is used to block binding sites, whereas FP-Biotin is used to detect them.

Q: What is the shelf life of the dry powder? A: If stored properly at -20°C with desiccant, the dry powder is stable for at least 2 years .

Part 6: References

  • Martin, B. R., Wang, C., Adibekian, A., et al. (2012). Global profiling of dynamic protein palmitoylation. Nature Methods, 9(1), 84–89. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases.[1] Proceedings of the National Academy of Sciences, 96(26), 14694–14699. [Link]

  • PubChem. (n.d.). Ethyl HDFP Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

Optimization

dealing with solubility issues of ethyl p-hexadecyl-phosphonofluoridic acid

Technical Support Center: Handling & Solubilization of Ethyl P-Hexadecyl-Phosphonofluoridate Executive Summary & Compound Identity Compound: Ethyl P-hexadecyl-phosphonofluoridate (Ethyl HDFP) CAS: 1407160-81-9 Primary Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Solubilization of Ethyl P-Hexadecyl-Phosphonofluoridate

Executive Summary & Compound Identity

Compound: Ethyl P-hexadecyl-phosphonofluoridate (Ethyl HDFP) CAS: 1407160-81-9 Primary Application: Irreversible inhibitor of serine hydrolases (e.g., Lipases, FAAH).[1]

The Core Challenge: You are dealing with a "Janus" molecule. It possesses a highly reactive polar warhead (the phosphonofluoridate) capable of covalent enzyme inhibition, attached to a massive hydrophobic tail (the C16 hexadecyl chain). This structure creates two competing failure modes:

  • Hydrophobic Aggregation: The C16 tail drives immediate precipitation or micelle formation in aqueous buffers.[1]

  • Hydrolytic Instability: The P-F bond is susceptible to hydrolysis, particularly at alkaline pH, rendering the inhibitor inert.

This guide provides a self-validating protocol to navigate these opposing constraints.

The Physics of Insolubility (Why Your Protocol Failed)

Before fixing the issue, understand the mechanism of failure.

ParameterValueImplication
LogP (Estimated) ~7.5 - 8.0Extremely Lipophilic. The molecule prefers sticking to itself or plastic walls rather than solvating in water.
Critical Micelle Conc.[2] (CMC) Very Low (< 1 µM)In aqueous solution, it forms aggregates that cannot fit into the enzyme active site.[1]
P-F Bond Lability HighSpontaneous hydrolysis occurs in water, releasing HF and the inactive phosphonic acid.[1]

The "Plastic Trap": Due to the hexadecyl chain, this compound will rapidly adsorb to polypropylene (standard pipette tips and Eppendorf tubes). Losses of up to 60% occur within minutes of contact with standard plastics.

Solubilization Decision Tree

Use this logic flow to determine your optimal solvent system.

SolubilizationStrategy Start Start: Solid Ethyl HDFP Stock Make Stock Solution (20 mg/mL) Start->Stock Decision What is your Assay Type? Stock->Decision CellBased Cell-Based Assay Decision->CellBased Intracellular Target Enzymatic Purified Enzyme Assay Decision->Enzymatic In Vitro Lipase/FAAH DMSO_Route Anhydrous DMSO (Keep final % < 0.5%) CellBased->DMSO_Route Carrier_Route Carrier-Assisted Dispersion (BSA or Cyclodextrin) Enzymatic->Carrier_Route Protocol_A Protocol A: The Rapid Dispersion DMSO_Route->Protocol_A Protocol_B Protocol B: The Protein Carrier Carrier_Route->Protocol_B

Figure 1: Decision tree for selecting the correct solubilization pathway based on experimental context.

Validated Protocols

Step 0: Preparation of the Master Stock
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol. Note: DMSO is preferred for stability, but Ethanol is better if your enzyme is DMSO-sensitive.

  • Concentration: 10 mg/mL to 20 mg/mL (approx. 30–60 mM).

  • Vessel: Glass vials only. Do not store stock in plastic.

  • Storage: -20°C or -80°C, desiccated.

Protocol A: The "Rapid Dispersion" (For Cell Assays)

Use this when you cannot use carrier proteins (e.g., when studying protein palmitoylation in live cells).[1]

  • Prepare Intermediate: Dilute your Master Stock 1:10 into pure ethanol first. This creates a "transition stock" that disperses better than DMSO.

  • The Vortex Injection:

    • Have your cell media (warm) ready in a tube.

    • While vortexing the media at medium speed, inject the inhibitor solution directly into the center of the vortex.

    • Why? This prevents local high concentrations where the compound would precipitate instantly.

  • Immediate Use: Apply to cells within 5 minutes.[1]

Protocol B: The "Carrier Protein" Method (For Enzymatic Assays)

The Gold Standard for lipophilic inhibitors.[1] BSA acts as a shuttle, keeping the lipid tail soluble while allowing the warhead to access the enzyme.

  • Prepare Buffer: PBS or Tris (pH 7.4) containing 0.1% to 0.5% Fatty Acid-Free BSA .

  • Dilution: Add the DMSO stock dropwise to the BSA-containing buffer while stirring.

  • Equilibration: Allow to mix for 5–10 minutes. The BSA hydrophobic pockets will sequester the hexadecyl tail, preventing precipitation and adsorption to plastic.

  • Stability: This solution is stable for 2–4 hours on ice.

Troubleshooting & FAQs

Q1: The solution turned cloudy immediately upon adding the stock to my buffer. Is it ruined?

  • Diagnosis: Yes, you have "crashed out" the compound. The cloudiness is a suspension of Ethyl HDFP aggregates.

  • The Fix: You likely exceeded the solubility limit (approx. 50 µg/mL in pure PBS) or mixed too slowly.[1]

  • Action: Switch to Protocol B . The addition of BSA (0.1%) is non-negotiable for concentrations >10 µM in aqueous buffer. If BSA interferes with your specific lipase, use 0.05% Triton X-100 or beta-cyclodextrin .

Q2: I see good inhibition initially, but it disappears after 30 minutes.

  • Diagnosis: Hydrolysis of the P-F bond.[3]

  • The Science: The Fluoride leaving group is labile. At pH > 8.0, the half-life of the inhibitor decreases significantly.

  • Action:

    • Lower pH to 7.0–7.4 if possible.

    • Prepare the working solution immediately before use. Do not make serial dilutions and let them sit for an hour.

Q3: My IC50 values are highly variable between replicates.

  • Diagnosis: Adsorption to plasticware.[1]

  • The Science: The C16 chain makes this molecule act like a surfactant. It coats the walls of pipette tips and reagent reservoirs.

  • Action:

    • Use Low-Retention pipette tips.

    • Perform all intermediate dilutions in Glass vials.

    • Pre-rinse pipette tips with the buffer solution before transferring the inhibitor (saturates the binding sites on the tip).[1]

Q4: Can I use this compound to distinguish between Phospholipase A1 and A2?

  • Expert Insight: Use caution. While Ethyl HDFP (and its analog MAFP) is often cited as a cPLA2 inhibitor, it is a broad-spectrum serine hydrolase inhibitor. It will inhibit pancreatic lipase, FAAH, and various phospholipases. It is not selective enough for crude lysate discrimination without other controls [1, 3].

Safety & Handling (Critical)

  • Toxicity: This compound is structurally related to nerve agents (organophosphonates). While the bulky tail reduces volatility and skin permeability compared to Sarin, it is a potent acetylcholinesterase (AChE) inhibitor.

  • Neutralization: In case of spill, treat with 1N NaOH (hydrolyzes the P-F bond) or bleach.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle inside a fume hood.

References

  • Cayman Chemical. (n.d.). Ethyl HDFP Product Insert. Retrieved from

  • Martin, B. R., et al. (2012).[4] Global profiling of dynamic protein palmitoylation. Nature Methods, 9(1), 84-89.[4] (Demonstrates use of similar probes in cellular contexts).

  • Ghomashchi, F., et al. (1999). Inhibition of phospholipase A1, lipase and galactolipase activities of pancreatic lipase-related protein 2 by methyl arachidonyl fluorophosphonate (MAFP).[5] Biochimica et Biophysica Acta (BBA). (Discusses the mechanism of long-chain fluorophosphonates).

  • Ismail, O. A., et al. (2023).[6][7] Concentration effect of DMSO-dry bonding on the stability.[6][7] Dental Materials.[6] (Provides data on DMSO solvent interactions and stability).

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing the off...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing the off-target effects of novel small molecule inhibitors during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a cellular phenotype with my new inhibitor, but how can I be sure it's due to on-target inhibition and not an off-target effect?

A1: Distinguishing on-target from off-target effects is a critical validation step. A multi-pronged approach is essential to build confidence in your results.[4] Here are several key strategies:

  • Phenotypic Comparison: Compare the phenotype you observe with your inhibitor to the known phenotype from genetic knockdown (e.g., siRNA or CRISPR) or knockout of your target protein.[2][5] Any significant discrepancies may suggest off-target activities.

  • Use of a Structurally Related Inactive Control: A close structural analog of your inhibitor that is inactive against your primary target should not produce the same cellular effects.[2] If it does, this is a strong indicator of off-target effects related to the chemical scaffold itself.

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[2] A desirable on-target effect should exhibit a clear dose-response relationship, plateauing at higher concentrations. Atypical or biphasic dose-response curves may indicate off-target engagement.

  • Target Engagement Assays: It is crucial to confirm that your inhibitor is binding to its intended target within the cell at the concentrations where you observe the phenotype.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6]

The following diagram illustrates a logical workflow for validating that an observed phenotype is due to on-target activity.

cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Direct Target Engagement cluster_3 Advanced Off-Target Profiling cluster_4 Conclusion A Observe Cellular Phenotype with Inhibitor Treatment B Dose-Response Curve Generation A->B Is the effect dose-dependent? C Compare to Inactive Analog B->C Does the inactive analog show no effect? D Genetic Knockdown/Knockout (siRNA/CRISPR) C->D Does genetic knockdown phenocopy the inhibitor effect? E Cellular Thermal Shift Assay (CETSA) D->E Does the inhibitor engage the target in cells? F Biochemical Kinase Profiling (Kinome Scan) E->F Is the inhibitor selective across a kinase panel? G Chemical Proteomics F->G What other proteins does the inhibitor bind to? H On-Target Effect Confirmed G->H High confidence in on-target mechanism cluster_0 Investigate Compound Integrity cluster_1 Standardize Experimental Parameters cluster_2 Evaluate Cellular Response A Inconsistent Results Observed B Prepare Fresh Stock Solutions and Aliquot A->B D Consistent Cell Passage Number and Seeding Density A->D F Re-evaluate Dose-Response Curve A->F C Perform HPLC Stability Assay B->C Is the stock solution concentration verified? C->F Is the compound stable over the experiment's duration? E Calibrate Pipettes and Standardize Technique D->E Are all liquid handling steps consistent? G Assess Cell Health and Viability F->G Is the dose-response curve reproducible?

Caption: A troubleshooting guide for addressing inconsistent experimental outcomes.

References

  • A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays. (n.d.). Benchchem.
  • Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (n.d.). PMC.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol Blog.
  • Small-molecule Inhibitors (Inhibitors, Agonists and Modulators). (n.d.). BOC Sciences.
  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions. (2024, March 13). Assay Genie.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. (n.d.). Benchchem.
  • . (n.d.). Benchchem.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019, July 15). Anticancer Research.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Springer.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (2019, July 15). PubMed.
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. (n.d.). Benchchem.
  • An update of label-free protein target identification methods for natural active products. (n.d.). RSC Publishing.

Sources

Optimization

how to address Ethyl HDFP degradation in aqueous solutions

A Guide to Understanding and Mitigating Degradation in Aqueous Solutions Welcome to the technical support center for Ethyl HDFP (p-hexadecyl-phosphonofluoridic acid, ethyl ester). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Degradation in Aqueous Solutions

Welcome to the technical support center for Ethyl HDFP (p-hexadecyl-phosphonofluoridic acid, ethyl ester). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent lipase inhibitor in their experiments. As a Senior Application Scientist, I've compiled this resource to address common challenges related to the stability of Ethyl HDFP in aqueous environments, providing not only troubleshooting steps but also the underlying scientific principles to empower your research.

The integrity of your experimental results depends on the stability of your reagents. Ethyl HDFP, while stable as a solid when stored correctly[1], can be susceptible to degradation once prepared in aqueous solutions. This guide will help you identify potential stability issues, diagnose the root causes, and implement strategies to ensure the compound's integrity throughout your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl HDFP and why is its stability in aqueous solutions a concern?

Ethyl HDFP (Ethyl Hexadecylfluorophosphonate) is a lipase inhibitor used in biochemical and cellular assays[1]. Its structure contains two key functional groups susceptible to hydrolysis in water: an ethyl phosphonate ester linkage (P-O-Et) and a phosphonofluoridate bond (P-F). The cleavage of either of these bonds will inactivate the molecule, leading to a loss of potency. Inconsistent or lower-than-expected activity in assays is often the first sign of compound degradation. Therefore, understanding and controlling its stability in your experimental buffers is critical for generating reliable and reproducible data.

Q2: What are the primary factors that can cause Ethyl HDFP degradation?

The degradation of Ethyl HDFP in aqueous solutions is primarily influenced by the following factors:

  • pH: This is the most critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond and potentially the P-F bond. Ester hydrolysis is a well-understood chemical process that is highly pH-dependent[2][3][4].

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis[5][6]. Storing aqueous solutions at elevated temperatures, even for short periods, can lead to significant degradation.

  • Presence of Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, phosphate in certain forms) can potentially react with and degrade Ethyl HDFP.

  • Light Exposure: While less common for this class of molecules, photolytic degradation can occur, especially under prolonged exposure to high-energy UV light[7][8].

Q3: How should I prepare and store stock and working solutions of Ethyl HDFP?

To maximize stability, follow these guidelines:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO, DMF, or absolute ethanol[1]. The absence of water is key. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the compound is stable for an extended period[1].

  • Working Solution Preparation: Prepare aqueous working solutions immediately before use. Dilute a fresh aliquot of the organic stock solution into your final aqueous buffer. Avoid preparing large batches of aqueous solutions for future use. If you must prepare a batch, it should be used within the same day and kept on ice. A preliminary stability test in your specific buffer is highly recommended (see Troubleshooting Guide).

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My experimental results are inconsistent or show a progressive loss of compound activity.

This is a classic symptom of compound instability. If you suspect Ethyl HDFP is degrading in your aqueous assay buffer, a systematic approach is needed to identify the cause.

Inconsistent results often stem from a time-dependent loss of the active compound. The rate of this loss can be influenced by subtle variations in experimental conditions (e.g., minor pH shifts, temperature fluctuations, or incubation time). The troubleshooting workflow below provides a logical path to diagnose the issue.

G cluster_0 start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Prep & Storage: - Freshly prepared? - Stock solution integrity? start->check_prep ph_study Perform pH-Rate Profile Study (See Protocol 1) check_prep->ph_study If prep is correct forced_degradation Conduct Forced Degradation Study (See Protocol 2) check_prep->forced_degradation For comprehensive analysis analyze Analyze Samples via HPLC (See Protocol 3) ph_study->analyze forced_degradation->analyze identify_cause Identify Degradation Source: pH, Temperature, Light, Buffer? analyze->identify_cause optimize Optimize Assay Conditions: - Adjust pH - Lower Temperature - Protect from Light - Change Buffer identify_cause->optimize end Achieve Stable & Reproducible Results optimize->end

Caption: A workflow for troubleshooting Ethyl HDFP instability.

Problem 2: I suspect my aqueous buffer is causing degradation. How can I confirm this and find a suitable alternative?

The pH of your buffer is the most likely culprit. A pH-rate profile study is the definitive experiment to determine the optimal pH for stability.

The rates of acid- and base-catalyzed hydrolysis are different. Typically, for esters, there is a pH range of maximum stability, with degradation rates increasing as the pH moves away from this optimum[9][10]. For compounds like fenoxaprop-ethyl, stability is greatest in moderately acidic to neutral conditions, with rapid hydrolysis occurring at pH values below 4.6 and above 7.6[11][12]. A pH-rate study will map this stability profile for Ethyl HDFP in your system.

This experiment assesses the stability of Ethyl HDFP across a range of pH values at a constant temperature.

Materials:

  • Ethyl HDFP stock solution (e.g., 10 mM in anhydrous DMSO).

  • A series of buffers covering a pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with non-nucleophilic components where possible (e.g., citrate, acetate, MES).

  • HPLC system for analysis (see Protocol 3).

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare a set of aqueous buffers (e.g., 50 mM) at various pH values (e.g., 3.0, 5.0, 7.0, 9.0, 11.0).

  • Bring all buffers to the desired experimental temperature (e.g., 25°C or 37°C).

  • Spike each buffer with the Ethyl HDFP stock solution to a final concentration of 100 µM. Mix thoroughly. This is your T=0 sample point.

  • Immediately withdraw an aliquot from each pH solution, quench if necessary (e.g., by diluting in the mobile phase), and analyze via HPLC to get the initial concentration (C₀).

  • Incubate the remaining solutions at the constant temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution, quench, and analyze by HPLC to determine the remaining concentration of Ethyl HDFP (Cₜ).

  • Plot the natural logarithm of the percentage of Ethyl HDFP remaining (ln[% Remaining]) versus time for each pH. The slope of this line gives the pseudo-first-order degradation rate constant (k).

  • Plot the rate constant (k) versus pH to visualize the pH-stability profile and identify the pH of maximum stability (lowest k).

Data Summary Table:

pHTemperature (°C)Rate Constant, k (hr⁻¹)Half-life, t₁/₂ (hr)
3.037Value from experimentCalculated (0.693/k)
5.037Value from experimentCalculated (0.693/k)
7.037Value from experimentCalculated (0.693/k)
9.037Value from experimentCalculated (0.693/k)
11.037Value from experimentCalculated (0.693/k)
Problem 3: How can I proactively identify potential degradation pathways and products?

A forced degradation (or stress testing) study is an essential tool in drug development and is highly useful here. It intentionally exposes the compound to harsh conditions to accelerate degradation, helping to identify likely degradation products and sensitive pathways[13].

By subjecting Ethyl HDFP to extreme conditions (strong acid/base, oxidation, heat, light), you can predict its long-term stability and identify the "weak points" in its structure. The degradation products formed can then be monitored in your actual experiments as markers of instability. The primary expected degradation pathway is hydrolysis, as shown in the diagram below.

G cluster_0 Ethyl HDFP cluster_1 Product 1 (Base-Catalyzed Ester Hydrolysis) cluster_2 Product 2 (P-F Bond Hydrolysis) cluster_3 Byproduct E C₁₆H₃₃-P(=O)(F)-O-CH₂CH₃ P1 C₁₆H₃₃-P(=O)(F)-O⁻ E->P1 + OH⁻ P2 C₁₆H₃₃-P(=O)(OH)-O-CH₂CH₃ E->P2 + H₂O Eth HO-CH₂CH₃ (Ethanol) E->Eth + OH⁻

Caption: Potential hydrolytic degradation pathways for Ethyl HDFP.

This protocol follows principles outlined in ICH guidelines[14].

Materials:

  • Ethyl HDFP stock solution.

  • 0.1 M HCl (acid hydrolysis).

  • 0.1 M NaOH (base hydrolysis).

  • 3% H₂O₂ (oxidation).

  • Purified water (hydrolysis).

  • Photostability chamber (photolysis).

  • Oven (thermal degradation).

  • HPLC system for analysis.

Procedure:

  • Prepare separate solutions of Ethyl HDFP (e.g., 100 µM) in each of the following stress conditions:

    • Acid: 0.1 M HCl.

    • Base: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Neutral: Purified water.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours), analyzing at intermediate time points. For the base hydrolysis, the reaction may be very fast and require room temperature or colder.

  • For Photostability: Expose a solution of Ethyl HDFP (and a dark control) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • For Thermal Stability (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 60°C) and test for degradation over time.

  • Analyze all samples by a stability-indicating HPLC method (Protocol 3). Aim for 10-30% degradation to ensure that secondary degradation is minimized.

  • Examine the chromatograms for new peaks (degradation products) and a decrease in the main Ethyl HDFP peak. A diode-array detector (DAD) can help assess peak purity.

Analytical Methodology

A robust analytical method is essential for all stability studies.

Protocol 3: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for separating the non-polar Ethyl HDFP from its more polar degradation products.

Instrumentation:

  • HPLC with UV or DAD detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) % A % B
0.0 30 70
15.0 5 95
20.0 5 95
20.1 30 70

| 25.0 | 30 | 70 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: ~210 nm (or scan for λₘₐₓ)

Validation:

  • This method is considered "stability-indicating" if it can resolve the main Ethyl HDFP peak from all peaks generated during the forced degradation study (Protocol 2).

  • For quantitative analysis of ethanol, a byproduct of ester hydrolysis, Gas Chromatography with Flame-Ionization Detection (GC-FID) is the preferred method[15][16].

By implementing these structured troubleshooting and analytical protocols, you can confidently manage the stability of Ethyl HDFP in your aqueous experiments, leading to more accurate and reliable scientific outcomes.

References
  • Gao, H., et al. (2012). Determining the degradation efficiency and mechanisms of ethyl violet using HPLC-PDA-ESI-MS and GC-MS. Chemistry Central Journal, 6(1), 61. [Link]

  • Zablotowicz, R. M., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4927-4932. [Link]

  • Singh, S., et al. (2019). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Bulletin of Environmental Contamination and Toxicology, 103(5), 754-760. [Link]

  • Mansouri, L., et al. (2012). Degradation of di-2-ethylhexyl phthalate in aqueous solution by advanced oxidation process. Journal of Environmental Health Science and Engineering, 9(1), 13. [Link]

  • Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101559781, Ethyl HDFP. [Link]

  • Mark, L., et al. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. African Journal of Biotechnology, 11(15), 3526-3530. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Ng, L. L. (1982). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(5), 518-521. [Link]

  • Ilyas, R. A., et al. (2019). Thermal degradation kinetics and lifetime of high-density polyethylene/poly (L-lactic acid) blends. Polymers, 11(8), 1279. [Link]

  • Park, J. S., et al. (2012). Significant diethyl phthalate (DEP) degradation by combined advanced oxidation process in aqueous solution. Journal of Environmental Management, 102, 100-106. [Link]

  • Huang, Y. H., et al. (2008). Photocatalytic Degradation of Diethyl Phthalate (DEP) in Water Using TiO2. Journal of Hazardous Materials, 156(1-3), 488-494. [Link]

  • Zablotowicz, R. M., et al. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4927-4932.* [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Chen, Y., et al. (2015). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 63(4), 1039-1045. [Link]

  • Columbia University. (n.d.). CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. [Link]

  • Wang, M. L., et al. (2003). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 11(2). [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]

  • Singh, B., et al. (2013). Development and validation of a stability-indicating HPLC method for the determination of etoposide in bulk drug and in a self-nanoemulsifying formulation. Journal of Chromatographic Science, 51(8), 743-751. [Link]

  • Wang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 870. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: Ethyl HDFP as a Covalent Serine Hydrolase Inhibitor

Topic: Validating the Inhibitory Activity of Ethyl HDFP in vitro Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl HDFP (Ethyl hexadecylp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Inhibitory Activity of Ethyl HDFP in vitro Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl HDFP (Ethyl hexadecylphosphonofluoridate; CAS: 1407160-81-9) is a potent, irreversible inhibitor designed to target serine hydrolases, specifically those governing lipid metabolism. Unlike reversible inhibitors, Ethyl HDFP utilizes a fluorophosphonate (FP) warhead to covalently modify the catalytic serine residue of its targets.

This guide provides a rigorous framework for validating Ethyl HDFP activity in vitro. It moves beyond basic IC50 generation to include Activity-Based Protein Profiling (ABPP) —the gold standard for verifying covalent target engagement—and contrasts its performance with industry standards like Orlistat and PMSF.

Part 1: Mechanism & Comparative Analysis
1.1 Mechanism of Action: Covalent Phosphonylation

Ethyl HDFP functions as a "suicide substrate" mimic. Its hexadecyl (C16) tail facilitates entry into the hydrophobic active sites of lipases and esterases. Once bound, the catalytic serine nucleophile attacks the phosphorus atom, displacing the fluoride leaving group. This results in a stable, covalent phosphonate adduct that permanently inactivates the enzyme.

Key Structural Advantage: The C16 alkyl chain confers selectivity for enzymes that process long-chain fatty acids (e.g., MAGL, ABHD proteins), distinguishing it from short-chain analogs like DFP (Diisopropyl fluorophosphate).

Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Ser-OH) Complex Michaelis Complex (Hydrophobic Alignment) Enzyme->Complex Inhibitor Ethyl HDFP (P-F Warhead + C16 Tail) Inhibitor->Complex Transition Tetrahedral Intermediate (P-O Bond Formation) Complex->Transition Nucleophilic Attack Product Phosphonylated Enzyme (Irreversibly Inhibited) Transition->Product Covalent Bond Stable Leaving Fluoride Ion (F-) (Released) Transition->Leaving

Figure 1: Mechanism of irreversible inhibition by Ethyl HDFP targeting the catalytic serine.

1.2 Comparative Analysis Table

To validate Ethyl HDFP, it must be benchmarked against established inhibitors.

FeatureEthyl HDFP Orlistat (Tetrahydrolipstatin) PMSF
Class Fluorophosphonate (Covalent)Beta-lactone (Covalent)Sulfonyl fluoride (Covalent)
Selectivity Lipid-processing Serine Hydrolases (due to C16 tail)Gastric/Pancreatic Lipases, FASNBroad-spectrum Serine Proteases
Binding Mode Irreversible (Phosphonylation)Slowly Reversible (Esterification)Irreversible (Sulfonylation)
Stability High (Stable in aqueous buffer >24h)Moderate (Hydrolyzes over time)Low (T½ ~1h in water)
Primary Use ABPP Competition Assays , Metabolic ProfilingObesity Drug, Metabolic StudiesLysis Buffer Additive (Protease Guard)
Validation Method Competitive ABPP (Gel/MS)Colorimetric Lipase AssayTotal Protease Activity Assay
Part 2: Experimental Protocols
Protocol A: Competitive Activity-Based Protein Profiling (Gel-Based ABPP)

The "Gold Standard" for validating covalent binding. Principle: Pre-incubation with Ethyl HDFP blocks the active site. Subsequent addition of a fluorescent broad-spectrum probe (e.g., TAMRA-FP) will fail to label the target, resulting in the disappearance of a fluorescent band on an SDS-PAGE gel.

Materials:

  • Proteome Source: Mouse liver lysate or purified lipase (1 mg/mL).

  • Test Compound: Ethyl HDFP (Stock: 10 mM in DMSO).

  • Probe: TAMRA-FP (Fluorophosphonate-rhodamine) [1].

  • Buffer: PBS, pH 7.4.

Workflow:

  • Preparation: Aliquot 50 µL of proteome (1 mg/mL) into PCR tubes.

  • Inhibition (The Challenge): Add Ethyl HDFP at varying concentrations (e.g., 0.1, 1, 10, 100 µM). Include a "DMSO Only" control.

    • Critical Step: Incubate for 30 minutes at 37°C . This allows the slow covalent reaction to reach completion.

  • Labeling (The Readout): Add TAMRA-FP (Final conc: 1 µM) to all samples.

    • Incubate for 30 minutes at Room Temp in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min at 95°C.

  • Resolution: Run samples on a 10% SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent scanner (Ex/Em: 532/580 nm).

Expected Result: A dose-dependent disappearance of specific bands in the Ethyl HDFP lanes compared to the DMSO control.

ABPP_Workflow Step1 Proteome Lysate (Active Enzymes) Step2 Add Ethyl HDFP (30 min @ 37°C) Step1->Step2 Decision Are Active Sites Blocked? Step2->Decision Step3 Add TAMRA-FP Probe (Fluorescent Tag) Decision->Step3 Competition Result1 No Fluorescence (Successful Inhibition) Step3->Result1 If Ethyl HDFP Bound Result2 High Fluorescence (No Inhibition) Step3->Result2 If Control (DMSO)

Figure 2: Competitive ABPP workflow. Loss of signal confirms target engagement.

Protocol B: Fluorogenic Substrate Assay (Quantitative IC50)

For calculating potency. Principle: Measure residual enzyme activity using a lipid-mimetic fluorogenic substrate (4-MU Oleate).

Materials:

  • Enzyme: Recombinant Lipase (e.g., LPL or MAGL).

  • Substrate: 4-Methylumbelliferyl oleate (4-MU Oleate).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.01% Triton X-100 (detergent is critical for lipases).

Step-by-Step:

  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Inhibitor Addition: Add 10 µL of Ethyl HDFP (serially diluted).

  • Enzyme Addition: Add 40 µL of enzyme solution.

  • Pre-incubation: Incubate for 30 mins at 37°C .

    • Scientific Logic:[1] Covalent inhibitors require time-dependent kinetics. Skipping this leads to underestimated potency (IC50 shift).

  • Substrate Initiation: Add 50 µL of 4-MU Oleate (Final conc: Km of the enzyme).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity).

Part 3: Data Interpretation & Troubleshooting
3.1 Mock Data: Validation Criteria

To consider the validation successful, your data should mirror the trends below:

ConditionEthyl HDFP Conc.[1][2][3][4]Lipase Activity (%)ABPP Band Intensity (%)Interpretation
Control 0 µM (DMSO)100%100%Full enzyme activity
Low 0.1 µM85%90%Minimal inhibition
Mid 1.0 µM45%50%Approaching IC50
High 10.0 µM<5%<5%Complete Target Engagement
3.2 Troubleshooting: The "Causality" Check
  • Issue: IC50 is much higher (weaker) than expected.

    • Cause: Insufficient pre-incubation time.

    • Fix: Covalent inhibitors are time-dependent. Increase pre-incubation from 30 to 60 minutes.

  • Issue: Precipitation in the assay well.

    • Cause: The C16 tail is highly hydrophobic.

    • Fix: Ensure DMSO concentration is <1% and include 0.01% Triton X-100 or BSA to maintain solubility.

References
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl HDFP (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bachovchin, D. A., et al. (2014). A superfamily-wide portrait of serine hydrolase activities in human T cells. Nature Chemical Biology. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Validating On-Target Effects of Novel Small Molecules: A Case Study with 'Ethyl HDFP'

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the on-target effects of a novel small molecule inhibitor within a cellular cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the on-target effects of a novel small molecule inhibitor within a cellular context. The journey from a promising chemical entity to a validated chemical probe is paved with critical experiments designed to answer one fundamental question: Does the compound engage its intended target in a cell and elicit the expected biological response?[1][2] Answering this question with confidence is paramount to avoiding the costly pursuit of compounds with ambiguous mechanisms of action and ensuring that observed cellular phenotypes are unequivocally linked to the modulation of the desired target.[2][3]

We will use a hypothetical novel compound, "Ethyl HDFP," as a case study. Through preliminary high-throughput screening, Ethyl HDFP has been identified as a putative inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on a variety of protein substrates, thereby playing a crucial role in cellular processes like gene transcription, DNA repair, and signal transduction.[4] Its dysregulation is implicated in several cancers, making it a compelling therapeutic target.[4]

This guide will detail a multi-pronged, self-validating workflow to confirm that Ethyl HDFP directly binds to and inhibits PRMT1 in its native cellular environment. We will explore biophysical methods to confirm direct target engagement and biochemical assays to measure the downstream consequences of that engagement.

Part 1: Confirming Direct Target Engagement with CETSA

The first and most critical step is to obtain direct evidence that the compound physically interacts with its intended target inside an intact cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing drug-target interaction in a physiologically relevant setting.[6]

The Principle of CETSA

CETSA is founded on the principle of ligand-induced thermal stabilization.[1][4] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to thermal denaturation.[6] In a CETSA experiment, cells are treated with the compound and then subjected to a heat challenge. The amount of soluble, non-denatured target protein remaining at various temperatures is quantified. A successful target engagement results in a "thermal shift," meaning the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[1][7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., MCF-7) treatment 2. Treat with Ethyl HDFP or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat 4. Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw) heat->lysis centrifuge 6. Separate Soluble/Aggregated (20,000 x g Centrifugation) lysis->centrifuge supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->supernatant western 8. Quantify Soluble PRMT1 (Western Blot / SDS-PAGE) supernatant->western

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Ethyl HDFP and PRMT1

This protocol is adapted for MCF-7 cells, where PRMT1 is endogenously expressed.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Ethyl HDFP (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Thermal cycler or heating blocks

  • Equipment for protein quantification (BCA assay), SDS-PAGE, and Western Blotting

  • Primary antibody: Anti-PRMT1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

Methodology:

  • Cell Culture: Culture MCF-7 cells to ~80-90% confluency in a T175 flask.[4]

  • Compound Treatment:

    • Harvest cells using trypsin, wash with PBS, and resuspend in complete media at a concentration of 10-20 million cells/mL.

    • Divide the cell suspension into two tubes: one for treatment with Ethyl HDFP (e.g., 10 µM final concentration) and one for the vehicle control (e.g., 0.1% DMSO).

    • Incubate at 37°C for 1 hour to allow for compound uptake.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[4] Cool at room temperature for 3 minutes.[8]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4][8] This method is crucial as it avoids detergents that could interfere with protein aggregates.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[4]

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh tubes.

  • Quantification and Analysis:

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.[4]

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and perform a Western Blot using an anti-PRMT1 antibody to detect the amount of soluble PRMT1 at each temperature.[8]

Data Interpretation and Comparison

The results of the Western Blot are quantified by densitometry. The band intensity at each temperature is normalized to the intensity of the unheated (or lowest temperature) sample. Plotting these values against temperature generates a "melt curve." A successful result is a rightward shift in the melt curve for Ethyl HDFP-treated cells compared to the vehicle control, indicating thermal stabilization of PRMT1.

TreatmentApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5N/A
Ethyl HDFP (10 µM) 57.0 +4.5°C
Alternative: GSK3368715 (10 µM)58.2+5.7°C

This table represents hypothetical data for illustrative purposes.

A positive thermal shift provides strong evidence of direct target engagement. This experiment should be followed by an isothermal dose-response (ITDR) CETSA, where cells are treated with varying concentrations of Ethyl HDFP and heated at a single, fixed temperature (e.g., 56°C) to determine the compound's potency (EC₅₀) for target binding in cells.[8]

Part 2: Measuring Downstream Functional Effects

Confirming that Ethyl HDFP binds PRMT1 is essential, but demonstrating that this binding event leads to a functional consequence—the inhibition of its methyltransferase activity—is equally important.[1] We must measure the modulation of a downstream biomarker that is a direct product of PRMT1's enzymatic activity.

The PRMT1 Signaling Pathway

PRMT1 uses S-adenosyl-L-methionine (SAM) as a methyl donor to asymmetrically dimethylate arginine residues on histone and non-histone proteins. A key downstream effect of PRMT1 activity is the creation of asymmetric dimethylarginine (ADMA) marks on its substrates. Therefore, a successful inhibitor like Ethyl HDFP should lead to a dose-dependent decrease in cellular ADMA levels.

PRMT1_Pathway SAM S-Adenosyl-L-methionine (SAM) PRMT1 PRMT1 Enzyme SAM->PRMT1 Co-substrate Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT1 Binds to Methylated_Substrate Methylated Substrate (ADMA Mark) PRMT1->Methylated_Substrate Catalyzes Methylation Downstream Downstream Effects (Gene Transcription, etc.) Methylated_Substrate->Downstream HDFP Ethyl HDFP HDFP->PRMT1 Inhibits

Sources

Validation

head-to-head comparison of Ethyl HDFP and other phosphonate inhibitors

Head-to-Head Comparison: Ethyl HDFP vs. Alternative Phosphonate Inhibitors in Serine Hydrolase Profiling Fluorophosphonate (FP) inhibitors are indispensable tools in chemical biology, functioning as irreversible activity...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Ethyl HDFP vs. Alternative Phosphonate Inhibitors in Serine Hydrolase Profiling

Fluorophosphonate (FP) inhibitors are indispensable tools in chemical biology, functioning as irreversible activity-based probes and inhibitors for the serine hydrolase superfamily. By covalently modifying the hyper-nucleophilic catalytic serine residue, these compounds allow researchers to map enzyme activity, lipid signaling, and post-translational modifications.

However, not all FP inhibitors are created equal. As a Senior Application Scientist, I frequently observe experimental artifacts arising from a misunderstanding of inhibitor selectivity. This guide provides a head-to-head mechanistic and quantitative comparison of Ethyl HDFP against other standard phosphonate inhibitors like MAFP and IDFP , ensuring your experimental design is grounded in structural causality and self-validating methodologies.

Mechanistic Causality: The Role of the Lipid Tail

The reactivity of the fluorophosphonate warhead is universal across most serine hydrolases, meaning that selectivity is entirely dictated by the structure of the lipid tail . The enzyme's hydrophobic binding pocket, evolutionarily optimized for specific endogenous substrates, acts as the gatekeeper.

  • Ethyl HDFP (Ethyl Hexadecylfluorophosphonate): Features a fully saturated, 16-carbon (C16:0) hexadecyl tail. Because this tail perfectly mimics palmitic acid, Ethyl HDFP exhibits high affinity for enzymes that process palmitoylated substrates. It is highly effective at blocking palmitoyl-protein thioesterases and related enzymes like ABHD4, FASN, and FAAH[1]. Its structural homology makes it the premier choice for halting the depalmitoylation of rapidly cycling proteins (e.g., H-Ras)[2].

  • MAFP (Methyl Arachidonyl Fluorophosphonate): Features a 20-carbon tail with four cis-double bonds (C20:4), mimicking arachidonic acid. This distinct "hairpin" conformation restricts its access primarily to enzymes that metabolize arachidonate-containing lipids, making it an exceptionally potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL)[3].

  • IDFP (Isopropyl Dodecylfluorophosphonate): Features a shorter, 12-carbon (C12:0) tail. While highly potent against FAAH and MAGL, its truncated tail lacks the strict steric requirements of C16 or C20 lipids, leading to significant off-target promiscuity, including the inhibition of ABHD6, hormone-sensitive lipase (HSL), and neuropathy target esterase (NTE)[4].

Mechanism Substrate Lipid Substrates (AEA, 2-AG, Palmitoylated Proteins) Enzymes Serine Hydrolases (FAAH, MAGL, ABHD4, PPTs) Substrate->Enzymes Binding Products Signaling Lipids & Depalmitoylated Proteins Enzymes->Products Hydrolysis Inhibitors Fluorophosphonate Inhibitors EthylHDFP Ethyl HDFP (C16:0) Targets: FAAH, FASN, ABHD4 Inhibitors->EthylHDFP MAFP MAFP (C20:4) Targets: FAAH, MAGL, cPLA2 Inhibitors->MAFP IDFP IDFP (C12:0) Targets: FAAH, MAGL, ABHD6 Inhibitors->IDFP EthylHDFP->Enzymes MAFP->Enzymes IDFP->Enzymes

Fig 1: Structural causality of fluorophosphonate inhibitors targeting serine hydrolases.

Head-to-Head Performance Data

To facilitate objective reagent selection, the following table synthesizes the quantitative performance and target profiles of these inhibitors based on established chemoproteomic data.

InhibitorTail StructurePrimary TargetsPotency / IC50Known Off-TargetsOptimal Application
Ethyl HDFP Hexadecyl (C16:0)FAAH, FASN, ABHD42 µM (>75% inhibition)[1]Other serine lipasesDynamic palmitoylation profiling
MAFP Arachidonyl (C20:4)cPLA2, FAAH, MAGL0.33 nM (FAAH), 26 nM (MAGL)[3]iPLA2Endocannabinoid/eicosanoid mapping
IDFP Dodecyl (C12:0)FAAH, MAGLLow nM range[4]ABHD6, HSL, NTE, KIAA1363Broad-spectrum dual blockade

Experimental Workflows & Self-Validating Protocols

A robust chemical biology protocol must be a self-validating system —it must inherently control for false positives and confirm target engagement within the assay itself. Below are two field-proven methodologies.

Protocol A: Self-Validating Activity-Based Protein Profiling (ABPP)

When utilizing MAFP or IDFP to study endocannabinoid hydrolases, competitive ABPP serves as an internal validation mechanism.

  • Proteome Preparation: Extract proteomes from target tissue/cells (e.g., mouse brain) in PBS. Normalize protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Treat the proteome with the selected inhibitor (e.g., 1 µM MAFP) or a DMSO vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., 1 µM FP-rhodamine) to all samples for 30 minutes at room temperature.

  • Resolution & Validation: Quench the reaction with SDS loading buffer, separate via SDS-PAGE, and visualize using in-gel fluorescence scanning.

  • Causality & Validation: The DMSO control establishes the baseline active proteome. Target engagement is validated by the specific disappearance of the target's fluorescent band (e.g., MAGL at ~33 kDa). Crucially, the persistence of non-target bands simultaneously validates proteome integrity and screens for off-target effects in real-time.

Protocol B: Profiling Dynamic Protein Palmitoylation (Using Ethyl HDFP)

To study the turnover of palmitoylated proteins, a pulse-chase methodology using Ethyl HDFP to block thioesterase-mediated depalmitoylation[2].

  • SILAC Labeling: Culture cells in Heavy (isotopically labeled) or Light amino acid media to steady state.

  • Metabolic Pulse: Pulse cells with 17-ODYA (an alkyne-palmitate analog) to metabolically label newly palmitoylated proteins.

  • Inhibitor Blockade: Treat the Heavy population with 2 µM Ethyl HDFP to block depalmitoylation, while treating the Light population with vehicle[1].

  • Click Chemistry Enrichment: Lyse cells, perform CuAAC (click chemistry) with biotin-azide, and enrich palmitoylated proteins on streptavidin beads.

  • LC-MS/MS Analysis: Digest proteins on-bead and analyze via quantitative mass spectrometry.

  • Causality & Validation: By integrating SILAC with 17-ODYA, the system validates itself: Heavy/Light isotopic ratios provide internal normalization. If Ethyl HDFP successfully engages its targets, the turnover of rapidly cycling proteins (like H-Ras) is halted, resulting in a quantifiable shift in the isotopic ratio directly attributable to enzymatic blockade rather than protein expression artifacts.

Workflow Step1 1. Inhibitor Treatment (Ethyl HDFP / MAFP) Step2 2. Proteome Extraction & Probe Labeling Step1->Step2 Blocks specific hydrolases Step3 3. Click Chemistry (Rhodamine/Biotin) Step2->Step3 FP-alkyne labels active enzymes Step4 4. In-Gel Fluorescence & LC-MS/MS Step3->Step4 Visualization & Quantification Control Vehicle Control (No Inhibitor) Control->Step2

Fig 2: Self-validating ABPP workflow for quantifying inhibitor target engagement and off-targets.

Application-Specific Recommendations

  • Choose Ethyl HDFP when your research focuses on protein lipidation, specifically S-palmitoylation dynamics. Its C16 tail is uniquely suited to occupy the active sites of enzymes responsible for cleaving palmitate from cysteine residues[1].

  • Choose MAFP when investigating the intersection of the endocannabinoid and eicosanoid pathways. Its arachidonyl tail provides unmatched potency for cPLA2 and MAGL, making it ideal for studying arachidonic acid mobilization[3].

  • Avoid IDFP for highly specific mechanistic studies unless you are explicitly utilizing competitive ABPP to monitor its known off-targets (ABHD6, HSL). Its promiscuity makes phenotypic data difficult to interpret without rigorous chemoproteomic controls[4].

References

Sources

Comparative

Confirming the Irreversible Inhibition of Lipases by Ethyl HDFP: A Comparative Technical Guide

Executive Summary In the development of metabolic therapeutics and activity-based protein profiling (ABPP), distinguishing between reversible and irreversible inhibition is a critical " go/no-go " decision point. Ethyl H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of metabolic therapeutics and activity-based protein profiling (ABPP), distinguishing between reversible and irreversible inhibition is a critical " go/no-go " decision point. Ethyl HDFP (Ethyl hexadecylfluorophosphonate) serves as a distinct molecular probe in this domain. Unlike reversible inhibitors that rely on equilibrium binding, Ethyl HDFP functions as a suicide inhibitor, forming a kinetically stable phosphonyl-enzyme adduct with the catalytic serine of lipases.

This guide provides a rigorous experimental framework to confirm this irreversibility. It moves beyond simple IC50 determination—which is often misleading for covalent inhibitors—and details the kinetic and biophysical assays required to validate the mechanism. We compare Ethyl HDFP against industry standards like Orlistat and PMSF to contextualize its utility in high-stakes research.

Part 1: Mechanistic Differentiation

Understanding the chemical causality is the first step in experimental design.

The Inhibitor Landscape
FeatureEthyl HDFP Orlistat (Tetrahydrolipstatin) PMSF
Class Fluorophosphonate (Activity-Based Probe)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Lactone
Sulfonyl Fluoride
Mechanism Irreversible Phosphonylation. The active site Serine attacks the Phosphorus; Fluoride leaves. The resulting P-O bond is extremely stable.Slowly Reversible Acylation. Forms an ester bond with Serine. This bond is susceptible to slow hydrolysis (deacylation), regenerating active enzyme over hours/days.Irreversible Sulfonylation. Similar to HDFP but highly unstable in aqueous buffers (

min at pH 7.5), leading to false negatives.
Selectivity Broad-spectrum Serine Hydrolase (Lipases, Esterases).High specificity for Gastric/Pancreatic Lipases.[1]General Serine Protease/Lipase (Low specificity).
Key Application Target Validation & ABPP. Used to permanently "tag" active lipases in complex proteomes.Therapeutic. FDA-approved anti-obesity drug.[2]Reagent. Protease inhibitor cocktails (short-term).
Mechanism of Action: Ethyl HDFP

The inhibition proceeds via a nucleophilic attack by the catalytic Serine hydroxyl group on the central phosphorus atom of Ethyl HDFP. The high electronegativity of the Fluorine atom makes the phosphorus susceptible to attack, and Fluoride serves as an excellent leaving group.

Mechanism Enzyme Active Lipase (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Ethyl HDFP Inhibitor Ethyl HDFP (P-F Bond) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Adduct Phosphonyl-Enzyme Adduct (Inactive) Transition->Adduct Covalent Bond Formation Leaving HF (Leaving Group) Transition->Leaving Elimination

Figure 1: The reaction coordinate of Ethyl HDFP inhibition.[3] The formation of the Phosphonyl-Enzyme Adduct is the terminal, irreversible step.

Part 2: Experimental Validation Protocols

To scientifically confirm irreversibility, one must prove that the enzyme-inhibitor complex does not dissociate to yield active enzyme. The following protocols are designed to be self-validating.

Protocol 1: The Shift Assay (Time-Dependence)

Principle: Irreversible inhibitors exhibit time-dependent potency.[4] As incubation time increases, the chemical reaction proceeds, effectively removing more active enzyme. A "true"


 does not exist for irreversible inhibitors; the value will shift lower (more potent) with time.

Workflow:

  • Prepare Enzyme: Dilute Lipase (e.g., Candida antarctica Lipase B or Pancreatic Lipase) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

  • Incubate: Mix Enzyme with Ethyl HDFP at varying concentrations (0.1 nM – 10 µM).

  • Time Points: Incubate separate aliquots for 0 min, 30 min, and 120 min .

  • Trigger: Add substrate (e.g.,

    
    -Nitrophenyl Palmitate, 
    
    
    
    NPP) at saturation (
    
    
    ).
  • Measure: Monitor Absorbance at 405 nm (release of

    
    -nitrophenol).
    

Data Interpretation:

  • Reversible Inhibitor:

    
     remains constant at 0, 30, and 120 min (equilibrium is reached rapidly).
    
  • Ethyl HDFP (Irreversible):

    
     decreases significantly (e.g., 10-fold drop) between 0 min and 120 min.
    
Protocol 2: Rapid Dilution / Dialysis (The Gold Standard)

Principle: If the inhibition is reversible, removing the free inhibitor from the solution will cause the [EI] complex to dissociate and activity to recover. If irreversible, the covalent bond holds, and activity remains zero.

DilutionAssay Step1 1. High Concentration Incubation ([E] = 100x assay conc, [I] = 10x IC50) Step2 2. Incubation Period (1 hour to allow complex formation) Step1->Step2 Step3 3. Rapid Dilution (100-fold) into substrate solution Step2->Step3 Branch1 Scenario A: Reversible [I] drops below IC50 -> Complex Dissociates Step3->Branch1 If Reversible Branch2 Scenario B: Irreversible (Ethyl HDFP) Covalent bond holds -> No Dissociation Step3->Branch2 If Irreversible Result1 Result: Enzymatic Activity RECOVERS Branch1->Result1 Result2 Result: Enzymatic Activity remains DEAD Branch2->Result2

Figure 2: Logic flow for the Rapid Dilution Assay. This method distinguishes high-affinity reversible binding from true covalent modification.

Step-by-Step Methodology:

  • Concentrated Incubation: Incubate Lipase (

    
    ) with Ethyl HDFP (
    
    
    
    ) in a small volume (
    
    
    ) for 1 hour. Note: Ensure [I]
    
    
    [E].
  • Control: Incubate Lipase with DMSO (solvent control) under identical conditions.

  • Dilution: Rapidly dilute the mixture 100-fold into a cuvette containing the assay buffer and substrate (

    
    NPP). Final [I] is now 
    
    
    
    , which should be below the instantaneous inhibitory threshold if reversible.
  • Measurement: Immediately measure the reaction velocity (

    
    ).
    
  • Calculation: Calculate % Recovery

    
    .
    

Acceptance Criteria:

  • < 5% Recovery: Confirms Irreversible Inhibition (Ethyl HDFP).

  • > 50% Recovery: Suggests Reversible Inhibition.

Protocol 3: Intact Protein Mass Spectrometry

Principle: Covalent modification increases the molecular weight of the enzyme by the mass of the inhibitor minus the leaving group.

  • Enzyme: Purified Lipase (e.g., Recombinant Lipase B).

  • Method: ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Expected Mass Shift (

    
    Mass): 
    
    • Ethyl HDFP Formula:

      
       (MW 
      
      
      
      Da).[5]
    • Leaving Group: Fluoride (MW

      
       Da).
      
    • Adduct Mass:

      
       Da.
      
  • Observation: The deconvoluted mass spectrum should show a single peak shifted by +317.5 Da relative to the native enzyme control.

Part 3: Performance Comparison Data

The following data summarizes the expected performance of Ethyl HDFP relative to alternatives.

Table 1: Kinetic & Stability Comparison
ParameterEthyl HDFPOrlistatE600 (Paraoxon)
Inhibition Type Irreversible (Suicide)Pseudo-Irreversible (Slowly Reversible)Irreversible

(

)

(Fast onset)

(Slower onset)

Complex Stability (

)

hours (Stable)

hours (Hydrolysis dependent)

hours
Aqueous Stability High (Hydrophobic tail protects P-F)Moderate (Lactone hydrolysis)Moderate
Safety Profile Caution: Fluorophosphonate (handle as hazardous)High Safety (FDA Approved)Toxic: Acetylcholinesterase inhibitor
Expert Insight: Why Choose Ethyl HDFP?

While Orlistat is the clinical standard, Ethyl HDFP is the superior analytical tool .

  • No Background Recovery: In long-term assays (>24h), Orlistat-inhibited lipases can spontaneously reactivate due to water hydrolysis of the ester bond. Ethyl HDFP's phosphinyl bond is chemically inert to hydrolysis under physiological conditions, ensuring that "inhibited means inhibited."

  • Stoichiometric Titration: Because the reaction is clean and irreversible, Ethyl HDFP can be used to titrate the active site concentration of a lipase preparation, allowing for the calculation of "active enzyme percentage" in a crude lysate.

References

  • National Institutes of Health (NIH). (2013). A thiocarbamate inhibitor of endothelial lipase raises HDL cholesterol levels in mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipase inhibitor: Mechanism and Classification. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Synthetic pancreatic lipase inhibitors in obesity treatment. Retrieved from [Link]

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Validation

A Researcher's Guide to Evaluating the Cross-Reactivity of Ethyl HDFP with Serine Hydrolases

For researchers and drug development professionals venturing into the vast landscape of serine hydrolase biology, the selection of chemical probes is a critical step that dictates the reliability and interpretability of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals venturing into the vast landscape of serine hydrolase biology, the selection of chemical probes is a critical step that dictates the reliability and interpretability of experimental outcomes. Ethyl HDFP (Ethyl hexadecylfluorophosphonate) has emerged as a useful tool for studying a subset of these enzymes, particularly lipases. However, its utility is intrinsically linked to its specificity. This guide provides an in-depth, objective comparison of methodologies to evaluate the cross-reactivity of Ethyl HDFP against the broader serine hydrolase superfamily, empowering researchers to generate robust and validated data.

The Imperative of Specificity: Why Cross-Reactivity Matters

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes, with over 200 members in humans, playing pivotal roles in a myriad of physiological processes including digestion, blood coagulation, and neurotransmission.[1] These enzymes share a common catalytic mechanism involving a highly reactive serine nucleophile in their active site.[2]

Unveiling the Interaction Landscape: Methodologies for Assessing Cross-Reactivity

Activity-Based Protein Profiling (ABPP) stands as the premier chemoproteomic strategy for assessing the potency and selectivity of inhibitors within entire enzyme families directly in a native biological context.[6][7][8] Competitive ABPP, in particular, is the gold standard for evaluating the cross-reactivity of inhibitors like Ethyl HDFP.[9] This technique relies on the competition between the inhibitor of interest and a broad-spectrum activity-based probe (ABP) for binding to the active sites of serine hydrolases in a complex proteome.

The Principle of Competitive ABPP

The core principle of competitive ABPP is elegantly simple: a potent and selective inhibitor will occupy the active site of its target enzyme(s), thereby preventing the subsequent labeling of these enzymes by a broad-spectrum ABP. The reduction in probe labeling, which can be quantified, is directly proportional to the inhibitor's potency and provides a readout of its target engagement. This allows for the simultaneous assessment of an inhibitor's interaction with its intended target and any off-targets within the same enzyme class.

Below, we detail two primary workflows for competitive ABPP: a gel-based approach for initial screening and a mass spectrometry-based method for comprehensive, proteome-wide analysis.

Experimental Protocols

Protocol 1: Gel-Based Competitive ABPP for Rapid Selectivity Profiling

This method provides a relatively rapid and visually intuitive assessment of an inhibitor's selectivity profile against the most abundant and active serine hydrolases in a given sample.

Materials:

  • Cell or tissue lysates (1-2 mg/mL protein concentration in a suitable buffer, e.g., PBS or 50 mM Tris-HCl, pH 7.4)

  • Ethyl HDFP stock solution (in DMSO)

  • Fluorescently tagged fluorophosphonate probe (e.g., FP-TAMRA, 10 µM stock in DMSO)

  • 2x SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates by homogenization or sonication in lysis buffer on ice. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble debris. Collect the supernatant (proteome) and normalize the protein concentration to 1-2 mg/mL.

  • Competitive Inhibition: In separate microcentrifuge tubes, pre-incubate 50 µL of the normalized proteome with varying concentrations of Ethyl HDFP (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of the fluorescent FP probe (e.g., FP-TAMRA, final concentration ~200 nM) to each tube and incubate for an additional 30 minutes at 37°C.

  • Sample Preparation and Analysis: Quench the labeling reaction by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the Ethyl HDFP-treated lanes compared to the control indicates inhibition of that particular serine hydrolase. Densitometric analysis of the fluorescent bands allows for the determination of IC50 values for each off-target enzyme.

Data Presentation:

The results of a gel-based competitive ABPP experiment are typically presented as a gel image showing the dose-dependent inhibition of various serine hydrolases, accompanied by a table summarizing the calculated IC50 values.

Table 1: Illustrative IC50 Data for Ethyl HDFP against a Panel of Serine Hydrolases (Hypothetical Data)

Serine Hydrolase Target Enzyme Family IC50 (nM)
Fatty Acid Amide Hydrolase (FAAH) Amidases 50
Monoacylglycerol Lipase (MAGL) Lipases 25
α/β-Hydrolase Domain-containing 6 (ABHD6) Lipases 150
Triacylglycerol Hydrolase (TGH) Lipases 80
Carboxylesterase 1 (CES1) Esterases >10,000

| Thrombin | Proteases | >10,000 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Protocol 2: Mass Spectrometry-Based Competitive ABPP for Comprehensive Off-Target Identification

This advanced workflow provides a global and quantitative view of an inhibitor's selectivity across the entire serine hydrolase proteome, enabling the identification of both known and novel off-targets.

Materials:

  • All materials from Protocol 1

  • Biotinylated fluorophosphonate probe (e.g., FP-Biotin)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1-0.5% SDS, followed by PBS, then urea)

  • Trypsin

  • LC-MS/MS instrumentation and software for data analysis

Methodology:

  • Competitive Inhibition and Labeling: Follow steps 1-3 of the gel-based protocol, but use a biotinylated FP probe (e.g., FP-Biotin) instead of a fluorescent one.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate to capture the biotin-labeled serine hydrolases.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the resulting peptide mixture and analyze it using a high-resolution LC-MS/MS platform.

  • Data Analysis: Identify and quantify the peptides using proteomic software. The relative abundance of peptides from each serine hydrolase in the Ethyl HDFP-treated samples compared to the control reveals the extent of inhibition.

Data Presentation:

The data from a mass spectrometry-based competitive ABPP experiment is typically presented as a volcano plot or a heatmap to visualize the significantly inhibited proteins. A table summarizing the identified off-targets and their corresponding inhibition values provides a comprehensive overview of the inhibitor's selectivity.

Table 2: Illustrative Data from a Mass Spectrometry-Based Competitive ABPP Experiment with Ethyl HDFP (Hypothetical Data)

Protein Gene Name Fold Change (Ethyl HDFP vs. Control) p-value
Fatty Acid Amide Hydrolase FAAH -10.5 <0.001
Monoacylglycerol Lipase MGLL -15.2 <0.001
α/β-Hydrolase Domain-containing 6 ABHD6 -5.8 <0.01
Diacylglycerol Lipase Alpha DAGLA -2.1 <0.05
Carboxylesterase 2 CES2 -1.2 >0.05

| Trypsin-1 | PRSS1 | -1.1 | >0.05 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizing the Workflow and Mechanistic Principles

To further clarify the experimental logic and underlying biochemical interactions, the following diagrams illustrate the key processes involved in evaluating the cross-reactivity of Ethyl HDFP.

G cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Inhibition by Ethyl HDFP Serine_Hydrolase_1 Active Serine Hydrolase Labeled_Enzyme_1 Labeled Enzyme Serine_Hydrolase_1->Labeled_Enzyme_1 Covalent Modification FP_Probe_1 FP Probe FP_Probe_1->Labeled_Enzyme_1 Serine_Hydrolase_2 Active Serine Hydrolase Inhibited_Enzyme Inhibited Enzyme Serine_Hydrolase_2->Inhibited_Enzyme Covalent Modification Ethyl_HDFP Ethyl HDFP Ethyl_HDFP->Inhibited_Enzyme FP_Probe_2 FP Probe Inhibited_Enzyme->FP_Probe_2 Binding Blocked

Caption: Mechanism of competitive inhibition in ABPP.

Conclusion: A Commitment to Rigorous Validation

The utility of Ethyl HDFP as a chemical probe is directly proportional to the thoroughness of its characterization. While its long alkyl chain suggests a preference for lipases, the complex and diverse nature of the serine hydrolase superfamily necessitates a comprehensive evaluation of its cross-reactivity. The competitive ABPP methodologies detailed in this guide provide a robust framework for such an assessment. By diligently applying these techniques, researchers can confidently delineate the on- and off-target effects of Ethyl HDFP, leading to more accurate and impactful scientific discoveries. This commitment to rigorous validation is paramount for advancing our understanding of serine hydrolase biology and for the development of selective therapeutics.

References

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo.
  • Kidd, D., Zuhl, A. M., & Cravatt, B. F. (2012). Aza-β-lactams as versatile, covalent inhibitors of serine hydrolases. Journal of the American Chemical Society, 134(10), 4989-4999.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
  • Dodson, G., & Wlodawer, A. (1998). Catalytic triads and their relatives. Trends in biochemical sciences, 23(9), 347-352.
  • van der Hoorn, R. A., & Kaiser, M. (2012). Probes for activity‐based profiling of proteases. The FEBS journal, 279(19), 3495-3503.
  • Jessani, N., Liu, Y., Humphrey, M., & Cravatt, B. F. (2002). Enzyme activity profiles of the secreted and membrane proteome that depict cancer cell invasiveness. Proceedings of the National Academy of Sciences, 99(16), 10335-10340.
  • Patricelli, M. P., & Cravatt, B. F. (2001). Characterization and manipulation of the acyl-chain selectivity of fatty acid amide hydrolase. Biochemistry, 40(20), 6107-6115.
  • Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical reviews, 111(10), 6022-6063.
  • Baggelaar, M. P., & van der Stelt, M. (2017). Competitive ABPP of serine hydrolases: a case study on DAGL-alpha. Methods in molecular biology (Clifton, N.J.), 1491, 161-169.
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055.
  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., ... & Cravatt, B. F. (2012). Confirming and expanding the therapeutic potential of FAAH inhibitors. ChemBioChem, 13(12), 1735-1741.
  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347-1356.
  • Okerberg, E. S., Wu, J., Zhang, B., & Samii, B. (2005). High-resolution functional proteomics by active-site peptide profiling. Proceedings of the National Academy of Sciences, 102(14), 4996-5001.
  • van der Stelt, M., & Cravatt, B. F. (2004). Functional proteomics of the endocannabinoid system. Molecular & cellular proteomics, 3(10), 963-971.
  • Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2022). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Current developments in activity-based protein profiling.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.
  • van der Hoorn, R. A., Leeuwenburgh, M. A., Bogyo, M., Joosten, M. H., & Peck, S. C. (2001). Activity profiling of papain-like cysteine proteases in plants. Plant physiology, 127(3), 1170-1180.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
  • Serim, S., Ha, S., & Chang, Y. T. (2012). A new trend in activity-based probes: “turn-on” fluorescent probes. Chemical Society Reviews, 41(17), 5865-5878.
  • Wright, A. T., Song, J. D., & Cravatt, B. F. (2009). A suite of activity-based probes for human cytochrome P450 enzymes. Journal of the American Chemical Society, 131(30), 10692-10700.
  • Sadaghiani, A. M., Verhelst, S. H., & Bogyo, M. (2007). Tagging and detection strategies for activity-based probes. Current opinion in chemical biology, 11(1), 20-28.
  • Yuan, F., & Li, X. (2016). Recent advances in activity-based probes for the study of proteases. Amino acids, 48(6), 1337-1348.
  • Utz, A. C., & Bogyo, M. (2008). New and emerging roles for activity-based probes in drug discovery. Current opinion in chemical biology, 12(1), 79-86.
  • Witte, M. D., Kallemeijn, W. W., Aten, J., Scheij, S., & van der Marel, G. A. (2012). A toolbox of fluorescent probes for imaging and profiling of retaining β-glucosidases. Journal of the American Chemical Society, 134(32), 13324-13335.
  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249-273.
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Safety & Regulatory Compliance

Safety

Ethyl HDFP Proper Disposal Procedures: A Technical Guide

Part 1: Executive Safety Assessment Ethyl HDFP (Ethyl 3-(hydroxyphenylphosphinyl)propionate) is a specialized organophosphorus compound typically used as a reactive intermediate in the synthesis of flame retardants and f...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Ethyl HDFP (Ethyl 3-(hydroxyphenylphosphinyl)propionate) is a specialized organophosphorus compound typically used as a reactive intermediate in the synthesis of flame retardants and functionalized polymers. Unlike simple phosphate esters, this compound contains a direct Phosphorus-Carbon (P-C) bond , rendering it chemically robust and resistant to standard hydrolysis methods.

Immediate Hazard Profile:

  • Critical Risk: Causes serious eye damage (H318) and skin irritation (H315).

  • Environmental Risk: Organophosphorus compounds are scrutinized for aquatic toxicity and environmental persistence.

  • Reactivity: Stable under normal conditions but combustible. Releases phosphorus oxides (

    
    ) upon thermal decomposition.
    
Part 2: Chemical Identification & Characterization

Before disposal, verify the chemical identity to ensure compatibility with waste streams.

ParameterTechnical Specification
Chemical Name Ethyl 3-(hydroxyphenylphosphinyl)propionate
Common Acronym Ethyl HDFP / CEPPA-Ethyl Ester
CAS Number Referencing Acid Precursor:[1][2] 14657-64-8 (Acid form often cited; ester derivatives vary)
Functional Group Phosphinate Ester (P-C bond + Ester linkage)
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in alcohols, glycol ethers; limited solubility in water.
Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: Organophosphorus intermediates are potent irritants. Standard lab coats are insufficient for splash protection.

PPE CategoryRequirementScientific Rationale
Eye Protection Chemical Goggles + Face Shield Critical: HDFP derivatives can cause irreversible corneal damage. Safety glasses are inadequate for liquid handling.
Hand Protection Nitrile (Double Gloved) or Butyl Rubber Nitrile offers good splash resistance. Double gloving (0.11mm min) is required to prevent permeation during waste transfer.
Respiratory Fume Hood (Primary) Vapor pressure is generally low, but aerosols are toxic. All transfers must occur within a certified fume hood.
Body Defense Chemical-Resistant Apron Worn over a standard cotton lab coat to prevent saturation of fabric in case of a spill.
Part 4: Disposal Procedures & Workflows
The Scientific Constraint: P-C Bond Stability

Do not attempt chemical neutralization via hydrolysis. Unlike phosphate esters (P-O-C), the P-C bond in Ethyl HDFP is extremely stable against hydrolysis at neutral or mild pH. Attempting to "quench" this material with aqueous base will likely only hydrolyze the ethyl ester moiety, leaving the persistent phosphinic acid (HDFP acid) behind. High-temperature incineration is the only validated method for complete destruction.

Workflow A: Disposal of Pure/Expired Reagent
  • Segregation: Isolate Ethyl HDFP from oxidizers. Do not mix with halogenated solvents unless unavoidable (halogenation increases disposal costs and incineration complexity).

  • Container Selection: Use HDPE (High-Density Polyethylene) or glass containers. Avoid metal containers if the material has degraded to acidic byproducts.

  • Labeling:

    • Primary Tag: "Non-Halogenated Organic Waste"

    • Constituent: "Ethyl 3-(hydroxyphenylphosphinyl)propionate (95%+)"

    • Hazard Checkbox: "Irritant," "Toxic."

Workflow B: Disposal of Reaction Mixtures

If Ethyl HDFP is dissolved in a solvent (e.g., Toluene, Ethanol):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

  • Concentration: If concentration >5%, mark clearly on the tag.

  • Stream: Direct to "High BTU Organic Waste" for fuel blending/incineration.

Part 5: Visualized Operational Protocols
Diagram 1: Waste Segregation Logic

This decision tree ensures the material enters the correct destruction pathway (Incineration vs. Fuel Blending).

WasteSegregation Start Ethyl HDFP Waste Source StateCheck Physical State? Start->StateCheck Solid Solid / Sludge StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid NonHalo Non-Halogenated Organic Waste Solid->NonHalo Pack in HDPE PurityCheck Is it mixed with Halogens (DCM, Chloroform)? Liquid->PurityCheck PurityCheck->NonHalo No Halo Halogenated Organic Waste PurityCheck->Halo Yes Destruction High-Temp Incineration (w/ Scrubber for P2O5) NonHalo->Destruction Halo->Destruction

Caption: Logic flow for segregating Ethyl HDFP waste based on solvent contamination and physical state.

Diagram 2: Spill Management Protocol

Immediate response steps for laboratory spills.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Ventilate Spill->Evacuate PPE Don PPE: Goggles, Nitrile, Apron Evacuate->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect into Sealable Bag/Jar Contain->Collect Label Label as Hazardous Waste (P-Contaminated) Collect->Label Clean Wash Surface w/ Soap & Water Label->Clean

Caption: Step-by-step spill response protocol minimizing exposure and environmental release.

Part 6: Regulatory & Compliance Data
Regulatory BodyClassificationCode/Note
RCRA (USA) Non-ListedNot P-listed or U-listed. Classify by characteristic (Ignitability D001 if in solvent).
DOT (Transport) Hazard Class 9 (Likely)UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.) if transported in bulk.
GHS DangerEye Dam. 1; Skin Irrit. 2.

Expert Note on Incineration: When contracting a waste disposal service (e.g., Veolia, Clean Harbors), explicitly declare the Phosphorus content . Incinerators must adjust their scrubbers to neutralize acidic phosphorus pentoxide (


) generated during combustion to prevent corrosion of the burn chamber and acid rain emissions.
Part 7: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Carl Roth GmbH. (2023). Safety Data Sheet: 3-(hydroxyphenylphosphinyl)propanoic acid (Base structure for HDFP). [Link]

  • American Chemical Society (ACS). (2023). Laboratory Safety for Researchers: Organophosphorus Compounds. [Link]

Sources

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